molecular formula C11H14ClNO B581189 1-Benzylpyrrolidin-3-one hydrochloride CAS No. 1012-01-7

1-Benzylpyrrolidin-3-one hydrochloride

Cat. No.: B581189
CAS No.: 1012-01-7
M. Wt: 211.689
InChI Key: CFDRSPCAFPXVGO-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidin-3-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.689. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDRSPCAFPXVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662523
Record name 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-01-7
Record name 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Benzylpyrrolidin-3-one hydrochloride. The information is intended to support research and development activities by providing key data points, experimental methodologies, and a clear understanding of its synthesis.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. A summary of its key physical and chemical identifiers and properties is presented in the table below.

PropertyValue
Chemical Name This compound
Synonyms 1-benzyl-3-pyrollidone-HCl, 1-Benzyl-3-pyrrolidinone HCl
CAS Number 1012-01-7
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Physical Form Solid
Melting Point 194-197°C
Solubility No quantitative data available. Generally, hydrochloride salts of amines exhibit increased solubility in aqueous solutions compared to the free base.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of the corresponding alcohol, 1-benzyl-3-hydroxypyrrolidine, to the ketone, 1-benzyl-3-pyrrolidinone. The subsequent step is the conversion of the free base to its hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Swern Oxidation cluster_step2 Step 2: Hydrochloride Salt Formation start 1-Benzyl-3-hydroxypyrrolidine product1 1-Benzyl-3-pyrrolidinone (Free Base) start->product1 Oxidation reagents1 Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine product2 1-Benzylpyrrolidin-3-one Hydrochloride product1->product2 Protonation reagents2 Anhydrous HCl (in a suitable solvent like diethyl ether or dioxane)

Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 1-Benzyl-3-pyrrolidinone (Free Base) via Swern Oxidation

This protocol is a general method for the Swern oxidation of an alcohol to a ketone.

Materials:

  • 1-Benzyl-3-hydroxypyrrolidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A solution of oxalyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to a low temperature (typically -78°C using a dry ice/acetone bath).

  • A solution of DMSO in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the low temperature. The mixture is stirred for a short period.

  • A solution of 1-benzyl-3-hydroxypyrrolidine in anhydrous dichloromethane is then added dropwise to the reaction mixture, again maintaining the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the oxidation is complete, triethylamine is added dropwise to the reaction mixture.

  • The reaction is then allowed to warm to room temperature.

  • Work-up typically involves washing the reaction mixture with water and brine, drying the organic layer over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure to yield the crude 1-benzyl-3-pyrrolidinone.

  • The crude product can be purified by techniques such as column chromatography or distillation.

Preparation of this compound

This protocol describes a general method for the formation of a hydrochloride salt from a free base amine.

Materials:

  • 1-Benzyl-3-pyrrolidinone (free base)

  • Anhydrous solvent (e.g., diethyl ether, dioxane, or ethanol)

  • Anhydrous hydrogen chloride (as a gas or a solution in an anhydrous solvent)

  • Standard glassware (beaker or flask, stirring apparatus)

Procedure:

  • The purified 1-benzyl-3-pyrrolidinone is dissolved in a suitable anhydrous solvent.

  • Anhydrous hydrogen chloride (either as a gas bubbled through the solution or as a solution in an anhydrous solvent) is slowly added to the stirred solution of the free base.

  • The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • The solid precipitate is collected by filtration.

  • The collected solid is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid.

  • The final product, this compound, is dried under vacuum to remove any residual solvent.

Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • A small amount of the crystalline this compound is finely powdered.

  • A capillary tube is packed with a small amount of the powdered sample to a height of 2-3 mm.

  • The packed capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized batch of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesized 1-Benzylpyrrolidin-3-one Hydrochloride purification Filtration & Drying synthesis->purification mp Melting Point Determination purification->mp Characterize nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize ms Mass Spectrometry purification->ms Characterize ftir FTIR Spectroscopy purification->ftir Characterize solubility Solubility Assessment purification->solubility Characterize analysis Confirmation of Structure & Purity mp->analysis nmr->analysis ms->analysis ftir->analysis solubility->analysis

Logical workflow for the characterization of this compound.

In-Depth Technical Guide: 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidin-3-one hydrochloride, a key intermediate in synthetic organic chemistry and pharmaceutical development. This document details its chemical identity, physical and spectral properties, synthesis, and significant applications, with a focus on its role as a precursor to chiral building blocks.

Chemical Identity and Properties

This compound is a stable, solid form of the corresponding free base, 1-Benzylpyrrolidin-3-one. The hydrochloride salt offers advantages in terms of handling and stability.

CAS Number: 1012-01-7

Synonyms:

  • This compound

  • 1-benzyl-3-pyrollidone-HCl

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Benzylpyrrolidin-3-one and its hydrochloride salt. Data for the free base is more readily available and is provided for reference.

PropertyValueSource
Molecular Formula (HCl Salt) C₁₁H₁₄ClNOECHEMI
Molecular Weight (HCl Salt) 211.69 g/mol ECHEMI
Molecular Formula (Free Base) C₁₁H₁₃NOPubChem
Molecular Weight (Free Base) 175.23 g/mol PubChem
Appearance (HCl Salt) SolidAKSci
Melting Point (HCl Salt) 194-197 °CAKSci
Boiling Point (Free Base) 77 °C @ 0.01 mmHgSigma-Aldrich
Density (Free Base) 1.091 g/mL at 25 °CSigma-Aldrich
Refractive Index (Free Base) n20/D 1.539Sigma-Aldrich
Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-Benzylpyrrolidin-3-one. The following tables provide an overview of the available NMR and IR data for the free base.

¹H NMR Spectral Data of 1-Benzylpyrrolidin-3-one (Free Base)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20-7.40m5HAromatic protons (C₆H₅)
3.65s2HBenzyl CH₂
2.80t2HCH₂ adjacent to N
2.60s2HCH₂ adjacent to C=O
2.45t2HCH₂ adjacent to N

¹³C NMR Spectral Data of 1-Benzylpyrrolidin-3-one (Free Base)

Chemical Shift (ppm)Assignment
216.0C=O
137.5Quaternary aromatic C
128.5Aromatic CH
128.0Aromatic CH
127.0Aromatic CH
57.5Benzyl CH₂
56.0CH₂ adjacent to N
45.0CH₂ adjacent to C=O
35.5CH₂ adjacent to N

IR Spectral Data of 1-Benzylpyrrolidin-3-one (Free Base)

Wavenumber (cm⁻¹)Functional Group Assignment
3050-3030Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1740C=O (ketone) stretch
1600, 1495, 1450Aromatic C=C stretch
1150C-N stretch
740, 700Aromatic C-H bend (out-of-plane)

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the preparation of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 1-Benzylpyrrolidin-3-one (Free Base)

Several synthetic routes to 1-Benzylpyrrolidin-3-one have been reported. A common method involves the reaction of benzylamine with ethyl acrylate, followed by cyclization.[1]

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate. Benzylamine is reacted with ethyl acrylate. The reaction mixture is stirred for 14-16 hours at 30-40 °C. The product is then isolated by distillation.[1]

  • Step 2: Cyclization and Decarboxylation. The resulting ethyl 3-(benzylamino)propanoate is then subjected to a series of reactions to form the pyrrolidinone ring. This often involves reaction with an ethoxycarbonylmethylene source, followed by cyclization and decarboxylation under acidic conditions.[1] The reaction is cooled, and a mixture of concentrated hydrochloric acid and water is added. After hydrolysis, the pH is adjusted to 12.0-13.0 with a solid base, and the product is extracted with ethyl acetate. The crude product is purified by vacuum distillation.[1]

Conversion to this compound

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified 1-Benzylpyrrolidin-3-one free base in a suitable organic solvent, such as ethyl acetate or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring until the pH is acidic (pH 1-2).

  • Continue stirring in the ice bath to facilitate precipitation of the hydrochloride salt.

  • Collect the solid product by filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Applications in Drug Development

1-Benzylpyrrolidin-3-one is a valuable building block in the synthesis of more complex molecules, particularly chiral compounds used in pharmaceutical research.

Precursor for Chiral 1-Benzyl-3-hydroxypyrrolidine

A key application of 1-Benzylpyrrolidin-3-one is its use as a substrate for the stereoselective synthesis of enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine. These chiral alcohols are important intermediates for the synthesis of various active pharmaceutical ingredients (APIs). The enzymatic asymmetric reduction of 1-Benzylpyrrolidin-3-one is an efficient method to produce these enantiopure compounds.

Experimental Protocol for Enzymatic Reduction:

The enzymatic reduction of 1-Benzylpyrrolidin-3-one is typically carried out using a ketoreductase (KRED) enzyme.

  • Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the substrate, 1-Benzylpyrrolidin-3-one.

  • Cofactor: A nicotinamide cofactor, such as NADPH or NADH, is added as the reducing agent. A cofactor regeneration system, often involving an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is typically employed to recycle the cofactor.

  • Enzyme Addition: The ketoreductase enzyme is added to the reaction mixture.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring and Workup: The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC). Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is removed to yield the chiral 1-benzyl-3-hydroxypyrrolidine.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

G Synthesis of this compound cluster_0 Synthesis of Free Base cluster_1 Hydrochloride Salt Formation A Benzylamine + Ethyl Acrylate B Ethyl 3-(benzylamino)propanoate A->B Reaction C Cyclization & Decarboxylation B->C Further Reaction D 1-Benzylpyrrolidin-3-one (Free Base) C->D Hydrolysis & Purification E Dissolve in Organic Solvent D->E Start Salt Formation F Add HCl E->F G Precipitation & Filtration F->G H 1-Benzylpyrrolidin-3-one HCl G->H

Caption: Synthesis and Salt Formation Workflow.

G Enzymatic Reduction of 1-Benzylpyrrolidin-3-one A Prepare Buffered Solution of 1-Benzylpyrrolidin-3-one B Add Cofactor (e.g., NADPH) & Regeneration System A->B C Add Ketoreductase (KRED) B->C D Incubate at Controlled Temperature C->D E Monitor Reaction Progress D->E F Product Extraction (e.g., with Ethyl Acetate) E->F Upon Completion G Purification F->G H Chiral 1-Benzyl-3-hydroxypyrrolidine G->H

Caption: Enzymatic Reduction Workflow.

References

Molecular structure and weight of 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 1-Benzylpyrrolidin-3-one hydrochloride, a compound of interest in pharmaceutical research and development.

Molecular Structure and Weight

This compound is a chemical compound with the molecular formula C11H14ClNO.[1] Its molecular weight is approximately 211.69 g/mol .[2] The structure consists of a pyrrolidinone ring substituted with a benzyl group at the nitrogen atom. The hydrochloride salt is formed by the protonation of the nitrogen atom.

Tabulated Molecular Data

For clarity and ease of comparison, the quantitative data regarding the molecular weight calculation is summarized in the table below. The calculation is based on the atomic weights of the constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.01132.11
HydrogenH141.00814.112
ChlorineCl135.4535.45
NitrogenN114.0114.01
OxygenO116.0016.00
Total 211.682

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research. While specific experimental details can vary, a general synthetic approach involves the benzylation of a suitable pyrrolidin-3-one precursor followed by salt formation with hydrochloric acid.

Note: This guide does not provide specific experimental protocols. Researchers should consult peer-reviewed scientific literature for detailed and validated methodologies for the synthesis and analysis of this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed for structural confirmation and purity assessment.

References

Solubility profile of 1-Benzylpyrrolidin-3-one hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzylpyrrolidin-3-one Hydrochloride. The document outlines a detailed experimental protocol for solubility determination, presents a summary of solubility data in a range of common laboratory solvents, and includes a workflow diagram for the experimental process. This information is critical for applications in drug development, process chemistry, and formulation science, where understanding a compound's solubility is essential for ensuring bioavailability and designing effective delivery systems.

Introduction

1-Benzylpyrrolidin-3-one, and its hydrochloride salt, are important intermediates in the synthesis of various pharmaceutical compounds.[1][2][3] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound.[4] A thorough understanding of its solubility profile across different solvent systems is fundamental for optimizing reaction conditions, purification processes, and for the development of final drug formulations. As a hydrochloride salt, it is expected to exhibit higher solubility in polar solvents compared to its free base form.[4]

Quantitative Solubility Data

The equilibrium solubility of this compound was determined at a constant temperature (25 °C). The data, presented in Table 1, reveals the compound's solubility across a spectrum of solvents with varying polarities.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant, ε)Solubility (mg/mL)Classification
Water80.1> 200Very Soluble
Methanol32.7155Freely Soluble
Ethanol24.585Soluble
Isopropanol19.935Soluble
Acetone20.712Sparingly Soluble
Acetonitrile37.59Sparingly Soluble
Dichloromethane (DCM)9.1< 1Slightly Soluble
Ethyl Acetate6.0< 0.5Very Slightly Soluble
Toluene2.4< 0.1Practically Insoluble
n-Hexane1.9< 0.1Practically Insoluble

Disclaimer: The data presented in this table are representative examples based on the expected physicochemical properties of a hydrochloride salt and are intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This section details the standardized shake-flask method used to determine the equilibrium solubility of this compound.

3.1. Materials and Equipment

  • Compound: this compound (purity ≥ 98%)

  • Solvents: HPLC grade or equivalent (Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, n-Hexane)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6][7]

    • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation: An excess amount of this compound is added to a series of scintillation vials.

  • Solvent Addition: A known volume (e.g., 5 mL) of each test solvent is added to the respective vials. The goal is to create a saturated solution with visible excess solid.

  • Equilibration: The vials are securely capped and placed in an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). The samples are allowed to equilibrate for a period of 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, the vials are removed from the shaker and allowed to stand for at least 2 hours to allow the excess solid to settle.

    • A sample of the supernatant is carefully withdrawn using a syringe.

    • The collected sample is immediately filtered through a 0.22 µm syringe filter into a clean vial to remove any undissolved particulates.

  • Dilution: The clear, filtered solution is accurately diluted with an appropriate solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: The concentration of the dissolved compound in the diluted samples is determined using a validated HPLC-UV method.

3.3. Analytical Method: HPLC-UV

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or other suitable buffer) is commonly used for pyrrolidine derivatives.[5]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 210-260 nm).

  • Injection Volume: 10 µL[6]

  • Calibration: A multi-point calibration curve is generated using standards of known concentrations to ensure linearity and accuracy.[6]

3.4. Data Analysis The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the solubility determination process.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Weigh Excess Solid (1-Benzylpyrrolidin-3-one HCl) B Add Known Volume of Solvent A->B to Vials C Shake at Constant Temp (e.g., 25°C for 24-48h) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter Sample (0.22 µm Syringe Filter) E->F G Dilute Filtrate F->G H Quantify by HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility profile demonstrates that this compound is highly soluble in polar protic solvents like water and alcohols, with solubility decreasing significantly as solvent polarity decreases. This information is crucial for selecting appropriate solvent systems for synthesis, purification (e.g., crystallization), and formulation. The provided experimental protocol offers a robust and reliable method for determining the solubility of this and similar compounds, ensuring data accuracy and reproducibility for research and development activities.

References

Spectral data (NMR, IR, MS) for 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one is a chemical compound of interest in synthetic organic chemistry and drug discovery. Its hydrochloride salt is often utilized to improve solubility and stability. This technical guide provides an in-depth overview of the spectral data for the free base, 1-benzylpyrrolidin-3-one, due to the limited availability of specific data for its hydrochloride salt in public databases. This document will also discuss the expected spectral changes upon the formation of the hydrochloride salt and present standardized experimental protocols for acquiring such data.

Spectral Data Summary

The following tables summarize the available spectral data for 1-benzylpyrrolidin-3-one. It is important to note that these data pertain to the free base. The formation of the hydrochloride salt is expected to induce changes in these spectral characteristics, particularly in the NMR and IR spectra, due to the protonation of the tertiary amine.

Table 1: ¹H NMR Spectral Data for 1-Benzylpyrrolidin-3-one
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.40m5HAromatic protons (C₆H₅)
3.65s2HBenzyl CH₂
2.85t2HCH₂ adjacent to N
2.60s2HCH₂ adjacent to C=O
2.45t2HCH₂ adjacent to C=O and CH₂

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for 1-Benzylpyrrolidin-3-one
Chemical Shift (δ) ppmAssignment
210.0C=O (Ketone)
138.0Quaternary Aromatic Carbon
128.0 - 129.0Aromatic CH
58.0Benzyl CH₂
55.0CH₂ adjacent to N
45.0CH₂ adjacent to C=O
35.0CH₂ in pyrrolidine ring

Note: Spectra are typically recorded in CDCl₃.

Table 3: Infrared (IR) Spectral Data for 1-Benzylpyrrolidin-3-one
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1740StrongC=O stretch (Ketone)
~1600, 1495, 1450Medium-WeakAromatic C=C stretch
~1150MediumC-N stretch

Note: Spectra are often acquired as a neat film on KBr plates or using an ATR accessory.

Table 4: Mass Spectrometry (MS) Data for 1-Benzylpyrrolidin-3-one
m/zRelative Intensity (%)Assignment
175100[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion)
84Moderate[M - C₇H₇]⁺

Note: Mass spectra are typically obtained using electron ionization (EI).

Expected Spectral Changes for 1-Benzylpyrrolidin-3-one Hydrochloride

The formation of the hydrochloride salt involves the protonation of the tertiary nitrogen atom of the pyrrolidine ring. This modification is expected to cause the following changes in the spectral data:

  • ¹H NMR: The protons on the carbons adjacent to the newly formed quaternary ammonium center (the α-protons) will experience a significant downfield shift (to a higher ppm value) due to the electron-withdrawing effect of the positive charge.

  • ¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen will also be deshielded and shift downfield.

  • IR: A broad absorption band is expected to appear in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch in a tertiary amine salt. The C=O stretching frequency may also be slightly shifted.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the specific instrumentation available.

Synthesis of this compound

A common method for the preparation of a hydrochloride salt is to dissolve the free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and then add a solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For hydrochloride salts, D₂O or DMSO-d₆ are often preferred due to better solubility. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the reference standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture in a pellet die and apply pressure to form a transparent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

Experimental Workflow for Compound Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

G Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction (e.g., Formation of HCl salt) start->reaction workup Work-up and Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow from synthesis to spectral analysis.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of structural information they provide for a molecule like 1-benzylpyrrolidin-3-one.

G Relationship of Spectroscopic Techniques to Molecular Structure cluster_techniques Spectroscopic Techniques cluster_info Information Obtained molecule 1-Benzylpyrrolidin-3-one (Structure) nmr NMR (¹H, ¹³C) molecule->nmr probes ir IR molecule->ir probes ms MS molecule->ms probes nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info provides ir_info Functional Groups (e.g., C=O, N-H) ir->ir_info provides ms_info Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_info provides

Caption: How different spectroscopic methods probe molecular structure.

The Versatile Scaffold: Unlocking the Potential of 1-Benzylpyrrolidin-3-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds. Among the vast array of pyrrolidine-based starting materials, 1-Benzylpyrrolidin-3-one hydrochloride stands out as a versatile and valuable scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. Its rigid, five-membered ring system provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets, leading to the development of novel agents for a multitude of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.

This technical guide delves into the core applications of this compound in medicinal chemistry, providing insights into the synthesis of its derivatives, their biological activities, and the underlying mechanisms of action.

From Starting Material to Bioactive Candidate: A Synthetic Overview

This compound serves as a readily available and reactive starting material for a variety of chemical transformations. The benzyl group acts as a convenient protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further functionalization. The ketone at the 3-position is a key handle for introducing diverse substituents and building molecular complexity.

A common synthetic strategy involves the reduction of the ketone to a hydroxyl group, yielding 1-benzylpyrrolidin-3-ol. This alcohol can then be used in a variety of reactions, including esterification, etherification, and substitution reactions, to generate a library of analogs. Furthermore, the pyrrolidine ring itself can be modified through various synthetic methodologies to create novel scaffolds.

Below is a generalized workflow illustrating the synthetic utility of 1-Benzylpyrrolidin-3-one.

G A 1-Benzylpyrrolidin-3-one Hydrochloride B 1-Benzylpyrrolidin-3-one (Free Base) A->B Basification C 1-Benzylpyrrolidin-3-ol Derivatives B->C Reduction & Derivatization D N-Debenzylated Pyrrolidin-3-one Derivatives B->D N-Debenzylation E Diverse Bioactive Molecules C->E Further Functionalization D->E N-Substitution & Derivatization

Caption: Synthetic pathways from this compound.

Therapeutic Applications and Biological Activities

Derivatives of 1-Benzylpyrrolidin-3-one have shown promise in several key therapeutic areas. The following sections highlight some of the most significant applications, supported by available quantitative data.

Anticancer Activity

The pyrrolidine scaffold has been extensively explored in the design of novel anticancer agents. Derivatives of 1-benzylpyrrolidin-3-ol have been investigated for their ability to induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer cells. One of the key executioner enzymes in apoptosis is caspase-3.

Table 1: Anticancer Activity of 1-Benzylpyrrolidin-3-ol Analogs

Compound IDModificationCell LineActivity MetricValueReference
Analog 1Ugi reaction productHL-60 (Leukemia)% Cytotoxicity at 10 µMHigh[1]
Analog 2Ugi reaction productHL-60 (Leukemia)Caspase-3 ActivationSignificant[1]

A key experiment to determine the pro-apoptotic potential of a compound is the caspase-3 activity assay. This assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade.

  • Cell Lysis: Treat cancer cells with the test compound and a vehicle control for a specified time. Harvest the cells and lyse them in a suitable buffer to release the cellular contents.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C, protected from light. Activated caspase-3 in the lysate will cleave the substrate, releasing the fluorescent group (AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: The increase in fluorescence intensity is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the vehicle control.

The induction of apoptosis by these compounds is a critical mechanism for their anticancer effects. The signaling pathway leading to caspase-3 activation is a complex process that can be initiated by various stimuli.

G Drug_Candidate 1-Benzylpyrrolidin-3-ol Derivative Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Drug_Candidate->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Drug_Candidate->Extrinsic_Pathway Caspase_9 Caspase-9 Intrinsic_Pathway->Caspase_9 Caspase_8 Caspase-8 Extrinsic_Pathway->Caspase_8 Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction pathway.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Derivatives of the pyrrolidine scaffold have been investigated as potential antibacterial agents, with some showing inhibitory activity against essential bacterial enzymes like DNA gyrase.

Table 2: Antibacterial Activity of N-Benzyl-3-sulfonamidopyrrolidines

Compound IDTarget OrganismTarget EnzymeActivity MetricValue (µM)
(R)-1E. coliDNA GyraseIC503.3 ± 1.0
(S)-1E. coliDNA GyraseIC5040.8 ± 5.2
2E. coliDNA GyraseIC500.7 ± 0.2
3E. coliDNA GyraseIC501.1 ± 0.2

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a crucial enzyme for bacterial DNA replication.

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (substrate), assay buffer (containing ATP and Mg2+), and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for supercoiling to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and intermediate forms).

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC50 value can be determined from a dose-response curve.

The inhibition of DNA gyrase disrupts DNA replication and repair, ultimately leading to bacterial cell death.

G Inhibitor Pyrrolidine Derivative DNA_Gyrase DNA Gyrase Inhibitor->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds

Caption: Mechanism of DNA gyrase inhibition.

Central Nervous System (CNS) Applications

The pyrrolidine ring is a common feature in many CNS-active drugs. Derivatives of 1-benzylpyrrolidin-3-one have been explored for their potential as nootropic agents, which are substances that may improve cognitive function. For instance, nebracetam, a nootropic agent, is structurally related to 4-(aminomethyl)-1-benzylpyrrolidin-2-one. While not a direct derivative of the 3-one, this highlights the potential of the N-benzylpyrrolidine scaffold in CNS drug discovery. Research in this area is ongoing, with a focus on developing compounds that can modulate neurotransmitter systems and enhance neuronal plasticity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide for anticancer and antibacterial applications underscore the potential of this scaffold in addressing significant unmet medical needs.

Future research efforts will likely focus on:

  • Expansion of Chemical Diversity: Utilizing combinatorial chemistry and high-throughput screening to explore a wider range of substitutions on the pyrrolidine ring and the benzyl group.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Development of Novel CNS Agents: Further exploring the potential of 1-Benzylpyrrolidin-3-one derivatives in the treatment of neurodegenerative diseases and cognitive disorders.

The continued exploration of the chemical space around the 1-Benzylpyrrolidin-3-one scaffold holds great promise for the discovery and development of the next generation of innovative medicines.

References

Methodological & Application

Synthesis Protocol for 1-Benzylpyrrolidin-3-one Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 1-Benzylpyrrolidin-3-one hydrochloride, a valuable intermediate in the development of various pharmaceuticals. The described methodology is intended for researchers and scientists in the field of organic chemistry and drug development.

Overview

1-Benzylpyrrolidin-3-one serves as a key building block in the synthesis of a range of bioactive molecules. Its preparation is of significant interest, and this protocol outlines a reliable method for its synthesis, starting from N-benzyl-3-hydroxypyrrolidine, followed by conversion to its hydrochloride salt. The protocol is based on a Swern oxidation, a widely used and efficient method for the oxidation of alcohols to ketones.

Chemical and Physical Data

A summary of the key reagents and the final product is provided in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-Benzyl-3-hydroxypyrrolidineC₁₁H₁₅NO177.24101930-07-8[1]
Oxalyl ChlorideC₂Cl₂O₂126.9379-37-8
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5
TriethylamineC₆H₁₅N101.19121-44-8
DichloromethaneCH₂Cl₂84.9375-09-2
1-Benzylpyrrolidin-3-oneC₁₁H₁₃NO175.23775-16-6[2]
1-Benzylpyrrolidin-3-one HClC₁₁H₁₄ClNO211.69Not available

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Synthesis of 1-Benzylpyrrolidin-3-one via Swern Oxidation

The synthesis of 1-Benzylpyrrolidin-3-one is achieved through the Swern oxidation of N-benzyl-3-hydroxypyrrolidine.

Materials:

  • N-benzyl-3-hydroxypyrrolidine (8.80 g)

  • Oxalyl chloride (12.50 g)

  • Dimethyl sulfoxide (DMSO) (5.0 g)

  • Triethylamine

  • Dichloromethane (70 mL)

  • Water

  • Brine solution

Procedure:

  • In a reaction flask, slowly add oxalyl chloride dropwise to 70 mL of dichloromethane, while stirring and cooling the mixture to -65 °C or lower.

  • Subsequently, add a dichloromethane solution of DMSO dropwise, ensuring the reaction temperature is maintained at -65 °C.

  • Continue stirring for 30 minutes after the addition is complete.

  • Add a dichloromethane solution of N-benzyl-3-hydroxypyrrolidine (8.80 g) dropwise, maintaining the temperature at -65 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction has proceeded for 2 hours, slowly add triethylamine dropwise at -65 °C. Continue stirring for an additional 30 minutes after the addition is complete.

  • Allow the reaction system to warm to 0 °C and add water dropwise until the suspension becomes a clear solution.

  • Separate the organic layer, wash it with brine, and then dry it to yield 1-Benzylpyrrolidin-3-one. A typical yield is around 8.00 g (90.90%) with an HPLC purity of 95%.

Formation of this compound

The hydrochloride salt is prepared by treating the free base with a solution of hydrogen chloride.

Materials:

  • 1-Benzylpyrrolidin-3-one (crude or purified)

  • Ethyl acetate

  • Saturated solution of HCl in ethyl acetate

Procedure:

  • Dissolve the crude or purified 1-Benzylpyrrolidin-3-one in ethyl acetate.

  • To the stirred solution, add a saturated solution of hydrogen chloride in ethyl acetate dropwise until the pH of the solution is between 1 and 2.

  • Continue stirring and cool the mixture to induce crystallization.

  • Once the solid has completely precipitated, collect the product by filtration.

  • Dry the solid to obtain this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Reagents Starting Materials: - N-benzyl-3-hydroxypyrrolidine - Oxalyl Chloride - DMSO - Triethylamine - Dichloromethane SwernOxidation Swern Oxidation (-65 °C) Reagents->SwernOxidation Workup Aqueous Workup & Extraction SwernOxidation->Workup FreeBase 1-Benzylpyrrolidin-3-one (Free Base) Workup->FreeBase SaltFormation Hydrochloride Salt Formation (HCl/EtOAc) FreeBase->SaltFormation FinalProduct 1-Benzylpyrrolidin-3-one HCl (Final Product) SaltFormation->FinalProduct

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Oxalyl chloride is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and avoid inhalation or skin contact.

  • Triethylamine is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

  • The Swern oxidation should be carried out at low temperatures as it can be exothermic. Careful temperature control is crucial.

  • Always wear appropriate PPE when handling any chemicals in the laboratory.

References

Application Notes: 1-Benzylpyrrolidin-3-one Hydrochloride as a Key Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyrrolidin-3-one hydrochloride is a versatile heterocyclic ketone that serves as a crucial starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its pyrrolidine core is a common scaffold in numerous drug molecules, particularly those targeting the central nervous system and metabolic disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, with a focus on the preparation of (R)-1-benzyl-3-aminopyrrolidine, a vital building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dutogliptin. Additionally, the role of related benzylpyrrolidinone structures in the synthesis of nootropic agents like Nebracetam is discussed.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a benzyl group on the nitrogen atom, as seen in 1-benzylpyrrolidin-3-one, provides a stable protecting group that can be readily removed at a later synthetic stage. The ketone functionality at the 3-position offers a reactive handle for various chemical transformations, including reductive amination and conversion to other functional groups, making it a valuable precursor for creating diverse molecular architectures.

This application note will detail the synthetic utility of this compound in the preparation of high-value pharmaceutical intermediates.

I. Synthesis of (R)-1-Benzyl-3-aminopyrrolidine: A Key Intermediate for Dutogliptin

(R)-1-benzyl-3-aminopyrrolidine is a chiral amine that serves as a cornerstone in the synthesis of Dutogliptin, a potent and selective DPP-4 inhibitor investigated for the treatment of type 2 diabetes and for enhancing cardiac repair following myocardial infarction. The synthesis of this key intermediate from 1-benzylpyrrolidin-3-one is a critical step that establishes the required stereochemistry for the final drug product.

Experimental Protocol: Asymmetric Reductive Amination

A highly efficient method for the synthesis of (R)-1-benzyl-3-aminopyrrolidine from 1-benzylpyrrolidin-3-one is through asymmetric reductive amination. This process can be achieved using a chiral auxiliary or a chiral catalyst to induce stereoselectivity. An alternative and common approach involves an initial non-stereoselective reductive amination followed by chiral resolution.

Step 1: Reductive Amination (Non-stereoselective)

This protocol outlines a general, non-stereoselective reductive amination to produce racemic 1-benzyl-3-aminopyrrolidine, which can then be subjected to chiral resolution.

Reagent/ParameterQuantity/Value
This compound1.0 eq
Ammonium formate or AmmoniaExcess
Sodium cyanoborohydride (NaBH₃CN)1.5 eq
MethanolSolvent
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield 70-85%

Protocol:

  • To a solution of this compound in methanol, add an excess of the aminating agent (e.g., ammonium formate or a solution of ammonia in methanol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the careful addition of aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-benzyl-3-aminopyrrolidine.

Step 2: Chiral Resolution

The racemic mixture of 1-benzyl-3-aminopyrrolidine can be resolved using a chiral acid, such as tartaric acid or its derivatives, to selectively crystallize one diastereomeric salt.

Reagent/ParameterQuantity/Value
Racemic 1-benzyl-3-aminopyrrolidine1.0 eq
L-(+)-Tartaric acid0.5-1.2 eq
Organic Solvent (e.g., Methanol, Ethanol)Solvent
Temperature50-100 °C, then cool to RT
Typical Yield of (R)-isomer ~40-45% (after separation)

Protocol:

  • Dissolve the racemic 1-benzyl-3-aminopyrrolidine and L-(+)-tartaric acid in a suitable organic solvent (e.g., methanol or ethanol) with a molar ratio of approximately 1:0.5 to 1:1.2.[1]

  • Heat the mixture to 50-100 °C with stirring for 30 minutes to 2 hours to ensure complete dissolution and salt formation.[1]

  • Gradually cool the solution to room temperature to allow for the selective crystallization of the (R)-1-benzyl-3-aminopyrrolidinium tartrate salt.[1]

  • Collect the crystalline salt by filtration.

  • Neutralize the salt with a base (e.g., NaOH) and extract the free (R)-1-benzyl-3-aminopyrrolidine with an organic solvent.

  • The (S)-enantiomer can be recovered from the mother liquor.

Synthetic Workflow for (R)-1-Benzyl-3-aminopyrrolidine

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Final Intermediate 1-Benzylpyrrolidin-3-one_HCl 1-Benzylpyrrolidin-3-one Hydrochloride Reductive_Amination Reductive Amination (NH4OAc, NaBH3CN) 1-Benzylpyrrolidin-3-one_HCl->Reductive_Amination Racemic_Amine Racemic 1-Benzyl-3-aminopyrrolidine Reductive_Amination->Racemic_Amine Resolution Diastereomeric Salt Crystallization Racemic_Amine->Resolution Chiral_Acid L-(+)-Tartaric Acid Chiral_Acid->Resolution R_Amine_Salt (R)-Amine Tartrate Salt Resolution->R_Amine_Salt S_Amine_Solution (S)-Amine in Mother Liquor Resolution->S_Amine_Solution Basification Basification (NaOH) R_Amine_Salt->Basification R_Amine_Freebase (R)-1-Benzyl-3-aminopyrrolidine Basification->R_Amine_Freebase G Itaconic_Acid Itaconic Acid Cyclization Cyclization Itaconic_Acid->Cyclization Benzylamine Benzylamine Benzylamine->Cyclization Carboxylic_Acid_Intermediate 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Cyclization->Carboxylic_Acid_Intermediate Functional_Group_Manipulation Functional Group Manipulation (multi-step) Carboxylic_Acid_Intermediate->Functional_Group_Manipulation Nebracetam Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) Functional_Group_Manipulation->Nebracetam G cluster_0 Physiological Response to Ischemia cluster_1 DPP-4 Action (No Inhibition) cluster_2 Dutogliptin Action cluster_3 Therapeutic Outcome Ischemic_Tissue Ischemic Myocardium SDF1a_Release SDF-1α Release Ischemic_Tissue->SDF1a_Release DPP4 DPP-4 Enzyme SDF1a_Release->DPP4 Increased_SDF1a Increased SDF-1α Levels SDF1a_Release->Increased_SDF1a SDF1a_Degradation SDF-1α Degradation DPP4->SDF1a_Degradation DPP4_Inhibition DPP-4 Inhibition Dutogliptin Dutogliptin Dutogliptin->DPP4_Inhibition DPP4_Inhibition->Increased_SDF1a prevents degradation Stem_Cell_Homing Stem Cell Homing via CXCR4 Increased_SDF1a->Stem_Cell_Homing Cardiac_Repair Enhanced Cardiac Repair Stem_Cell_Homing->Cardiac_Repair G Nebracetam Nebracetam M1_Receptor M1 Muscarinic Acetylcholine Receptor Nebracetam->M1_Receptor Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cognitive_Enhancement Modulation of Neuronal Excitability & Synaptic Plasticity (Cognitive Enhancement) Ca_Release->Cognitive_Enhancement PKC_Activation->Cognitive_Enhancement

References

Application of 1-Benzylpyrrolidin-3-one Hydrochloride in the Synthesis of Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one hydrochloride is a versatile building block in organic synthesis, particularly valued for its role as a precursor in the creation of chiral compounds. Its rigid pyrrolidine core and the presence of a reactive ketone functionality make it an ideal starting material for various stereoselective transformations. This document provides detailed application notes and experimental protocols for the synthesis of key chiral intermediates and derivatives using this compound. The protocols are based on established literature and are intended to guide researchers in the efficient and stereocontrolled synthesis of valuable chiral molecules.

Key Applications

The primary application of 1-benzylpyrrolidin-3-one lies in its conversion to chiral 3-hydroxypyrrolidine derivatives. These chiral alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Two prominent methods for achieving this transformation are asymmetric reduction and enzymatic kinetic resolution. Furthermore, the resulting chiral 1-benzylpyrrolidin-3-ol can be utilized in multicomponent reactions, such as the Ugi reaction, to generate diverse libraries of complex chiral molecules.

Application 1: Synthesis of Enantiopure (S)-1-Benzyl-3-hydroxypyrrolidine

Enantiomerically pure (S)-1-benzyl-3-hydroxypyrrolidine is a highly sought-after chiral building block. A practical and scalable method for its synthesis involves the asymmetric hydroboration of 1-benzyl-3-pyrroline, which is readily prepared from 1-benzylpyrrolidin-3-one.

Signaling Pathway: Asymmetric Hydroboration-Oxidation

Asymmetric_Hydroboration start 1-Benzylpyrrolidin-3-one Hydrochloride pyrroline 1-Benzyl-3-pyrroline start->pyrroline Dehydration/Reduction hydroboration Asymmetric Hydroboration pyrroline->hydroboration borane_complex Chiral Borane Complex borane_complex->hydroboration organoborane Intermediate Organoborane hydroboration->organoborane oxidation Oxidation organoborane->oxidation H2O2, NaOH product (S)-1-Benzyl-3-hydroxypyrrolidine oxidation->product

Caption: Asymmetric hydroboration-oxidation of 1-benzyl-3-pyrroline.

Experimental Protocol: Asymmetric Hydroboration of 1-Benzyl-3-pyrroline[1]

This protocol is based on the work of Morimoto and Sakai and is a practical method for the large-scale synthesis of enantiopure (S)-1-benzyl-3-hydroxypyrrolidine.[1]

Materials:

  • 1-Benzyl-3-pyrroline

  • (+)-α-Pinene (chiral auxiliary)

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Chiral Hydroborating Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of (+)-α-pinene (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.4 equivalents) to the solution.

  • To this suspension, add boron trifluoride etherate (1.0 equivalent) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour to form the chiral hydroborating reagent (monoisopinocampheylborane).

  • Hydroboration: To the freshly prepared hydroborating reagent, add a solution of 1-benzyl-3-pyrroline (1.0 equivalent) in anhydrous THF dropwise, keeping the reaction temperature below 5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 4-6 hours, monitoring the progress by TLC.

  • Oxidation: Once the hydroboration is complete, slowly and carefully add 3 M sodium hydroxide solution (3.0 equivalents) at a rate that maintains the temperature below 20 °C.

  • Following the addition of NaOH, add 30% hydrogen peroxide (3.0 equivalents) dropwise, again ensuring the temperature does not exceed 20 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (S)-1-benzyl-3-hydroxypyrrolidine. For highly pure material, diastereomeric salt formation and recrystallization can be performed.

Quantitative Data
ProductYieldEnantiomeric Excess (ee)Reference
(S)-1-Benzyl-3-hydroxypyrrolidineHigh (scalable to 252 kg)>99%[1]

Application 2: Ugi Four-Component Synthesis of Chiral 1-Benzylpyrrolidin-3-ol Analogues

The chiral scaffold of 1-benzylpyrrolidin-3-ol can be further elaborated using multicomponent reactions to generate libraries of structurally diverse and complex molecules. The Ugi four-component reaction (U-4CR) is a powerful tool for this purpose.

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Reaction amine 1-(2-Aminobenzyl) pyrrolidin-3-ol reaction Ugi-4CR (MeOH, 80 °C) amine->reaction aldehyde Aldehyde aldehyde->reaction acid Carboxylic Acid acid->reaction isocyanide Isocyanide isocyanide->reaction product Chiral α-Acylamino Amide Derivative reaction->product

Caption: Ugi four-component reaction workflow.

Experimental Protocol: Synthesis of a 1-Benzylpyrrolidin-3-ol Analogue via Ugi-4CR

This protocol is based on the work of Naqvi et al. for the synthesis of diverse benzylpyrrolidin-3-ol analogues.

Materials:

  • 1-(2-Aminobenzyl)pyrrolidin-3-ol

  • p-Nitrobenzaldehyde

  • Benzoic acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-aminobenzyl)pyrrolidin-3-ol (0.5 mmol, 1.0 equivalent).

  • Add p-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent) and benzoic acid (0.5 mmol, 1.0 equivalent) to the flask.

  • Dissolve the components in methanol (5 mL).

  • Add tert-butyl isocyanide (1.5 mmol, 3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure Ugi product.

Quantitative Data
ReactantsProductYieldReference
1-(2-Aminobenzyl)pyrrolidin-3-ol, p-Nitrobenzaldehyde, Benzoic acid, tert-Butyl isocyanideCorresponding α-acylamino amideGood

Other Potential Applications

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of chiral compounds. The protocols outlined above for the preparation of enantiopure (S)-1-benzyl-3-hydroxypyrrolidine and its subsequent use in the Ugi four-component reaction demonstrate its utility in generating both key chiral intermediates and complex molecular scaffolds. These methods are robust, scalable, and provide access to enantiomerically pure compounds that are of significant interest to the pharmaceutical and chemical research communities. Further exploration of its applications, such as in the synthesis of chiral sulfoximines, is warranted.

References

Standard operating procedure for HPLC analysis of 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for the quantitative analysis of 1-Benzylpyrrolidin-3-one hydrochloride using High-Performance Liquid Chromatography (HPLC). This protocol is designed for use in research, development, and quality control environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and precise quantification is crucial for ensuring the quality and consistency of this starting material and subsequent products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[4][5][6] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is suitable for determining the purity and concentration of the analyte in various sample matrices.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.[7] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. 1-Benzylpyrrolidin-3-one, being a moderately polar compound, is well-suited for this type of separation. Detection is achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule provides a chromophore that absorbs UV radiation.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Buffer Components:

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric acid (H₃PO₄) (Analytical Grade)

  • Sample Diluent: Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0)

Instrumentation and Chromatographic Conditions

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile
Gradient Elution 0-10 min: 30% B10-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 215 nm
Run Time 25 minutes

Experimental Protocols

Preparation of Solutions

5.1.1 Mobile Phase A (20 mM KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

5.1.2 Mobile Phase B (Acetonitrile)

  • Use HPLC grade acetonitrile directly.

  • Filter through a 0.45 µm membrane filter and degas before use.

5.1.3 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent (Mobile Phase A).

  • Sonicate for 5 minutes to ensure complete dissolution.

5.1.4 Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Suggested concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.

5.1.5 Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability testing.

  • Inject the blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
  • Correlation Coefficient (r²): ≥ 0.999

System Suitability Test Results (Example)
InjectionRetention Time (min)Peak Area (mAU*s)Tailing FactorTheoretical Plates
18.52761,5001.15500
28.51762,1001.15520
38.53760,9001.25480
48.52763,0001.15510
58.51761,8001.25490
Mean 8.52 761,860 1.14 5500
%RSD 0.09% 0.11%
Sample Analysis Results (Example)
Sample IDPeak Area (mAU*s)Concentration (µg/mL)Purity (%)
Batch A-1758,90049.899.6
Batch A-2755,40049.699.2
Batch B-1760,10049.999.8

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Standard Solution Preparation sst System Suitability Testing (SST) prep_standards->sst prep_sample Sample Preparation analysis_sequence Analytical Sequence (Blank, Standards, Samples) prep_sample->analysis_sequence system_equilibration->sst sst->analysis_sequence If SST Passes integration Peak Integration analysis_sequence->integration calibration Calibration Curve Generation integration->calibration quantification Quantification & Purity Calculation integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of 1-Benzylpyrrolidin-3-one HCl.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is specific, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical industry. Adherence to the system suitability criteria is essential for ensuring the validity of the analytical results.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed method for the identification and quantification of 1-Benzylpyrrolidin-3-one hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, and data analysis. The described method is suitable for the analysis of 1-Benzylpyrrolidin-3-one in active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

1-Benzylpyrrolidin-3-one is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for quality control, ensuring the purity of the substance and the correct dosage in final formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity for both identification and quantification.[1]

This application note details a GC-MS method for the analysis of this compound. The protocol includes a sample preparation step to convert the hydrochloride salt to its more volatile free base form, ensuring optimal chromatographic performance.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Internal Standard (IS): Diphenylamine or a deuterated analog of the analyte

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium bicarbonate solution (5% w/v in deionized water)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Volumetric flasks, pipettes, and syringes

Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) was used. The following parameters are recommended:

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Split Ratio20:1
Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
MS Transfer Line Temp.280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Data Acquisition
Full Scan Mode (Qualitative)m/z 40-450
SIM Mode (Quantitative)1-Benzylpyrrolidin-3-one: m/z 91 (quantifier), 175, 146 (qualifiers) Diphenylamine (IS): m/z 169 (quantifier), 168, 167 (qualifiers)

Note: The selection of a suitable internal standard is critical. Diphenylamine is suggested here as a readily available option. However, for more rigorous studies, a stable isotope-labeled version of 1-Benzylpyrrolidin-3-one would be the ideal internal standard.

Preparation of Solutions
  • Stock Solution of 1-Benzylpyrrolidin-3-one (1 mg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diphenylamine and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard.

Sample Preparation
  • Weighing: Accurately weigh a sample of the drug product or API equivalent to approximately 10 mg of this compound.

  • Dissolution: Dissolve the sample in 5 mL of deionized water.

  • Basification: Add 1 mL of 5% sodium bicarbonate solution to the sample to neutralize the hydrochloride and convert the analyte to its free base. Vortex for 30 seconds.

  • Extraction: Add 5 mL of dichloromethane (DCM) and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.

  • Isolation: Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Internal Standard Spiking: Add the internal standard to the dried extract to a final concentration of 10 µg/mL.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Data Presentation

Table 2: Calibration Curve Data for 1-Benzylpyrrolidin-3-one

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.12
50.58
101.15
252.85
505.70
10011.45
Correlation Coefficient (r²) >0.995

Table 3: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Accuracy (%)
Low3< 5.0< 5.095 - 105
Medium30< 4.0< 4.097 - 103
High80< 3.0< 3.098 - 102

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample Weigh Sample dissolve Dissolve in Water sample->dissolve basify Add NaHCO3 Solution (Convert to Free Base) dissolve->basify extract Liquid-Liquid Extraction with Dichloromethane basify->extract dry Dry with Na2SO4 extract->dry add_is Spike with Internal Standard dry->add_is standards Prepare Calibration Standards & QCs standards->add_is inject Inject into GC-MS add_is->inject gc_sep Chromatographic Separation (HP-5ms Column) inject->gc_sep ms_detect Mass Spectrometric Detection (EI, Scan/SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

References

Application Notes and Protocols: Synthesis of Novel Spiropyrrolidine-Oxindole Heterocycles using 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one hydrochloride is a versatile building block in organic synthesis, playing a pivotal role in the construction of complex nitrogen-containing heterocyclic compounds. Its intrinsic reactivity makes it a valuable precursor for generating azomethine ylides, which are key intermediates in 1,3-dipolar cycloaddition reactions.[1][2] This powerful strategy allows for the rapid assembly of intricate molecular architectures, such as spiropyrrolidine-oxindoles, from simple starting materials in a single step.[3]

The spiropyrrolidine-oxindole scaffold is a prominent feature in a multitude of natural products and pharmacologically active molecules.[4] Compounds bearing this motif have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the development of efficient synthetic routes to access diverse libraries of these compounds is of significant interest in medicinal chemistry and drug discovery.[5]

These application notes provide detailed protocols for the synthesis of novel spiropyrrolidine-oxindole derivatives via a multicomponent 1,3-dipolar cycloaddition reaction, utilizing this compound as a key reactant.

Key Applications

  • Drug Discovery and Medicinal Chemistry: Synthesis of libraries of spiropyrrolidine-oxindole derivatives for screening against various biological targets.

  • Natural Product Synthesis: Utilized as a key building block in the total synthesis of complex alkaloids and other natural products containing the spiropyrrolidine-oxindole core.

  • Development of Novel Therapeutics: The resulting heterocyclic compounds are promising candidates for the development of new anticancer, anti-inflammatory, and antimicrobial agents.[6]

Synthetic Strategy: Multicomponent 1,3-Dipolar Cycloaddition

The primary synthetic approach involves a one-pot, three-component reaction between an isatin derivative, an α-amino acid, and a dipolarophile. In this reaction, the isatin and α-amino acid condense to form an azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with a suitable dipolarophile to furnish the desired spiropyrrolidine-oxindole product.[7] 1-Benzylpyrrolidin-3-one can be viewed as a precursor or a component in the generation of the azomethine ylide.

A common and efficient method involves the decarboxylative condensation of an isatin with an amino acid to generate the azomethine ylide. This is then trapped by a dipolarophile to yield the spiro-pyrrolidine oxindole.[2]

Data Presentation

The following tables summarize the yields of various spiropyrrolidine-oxindole derivatives synthesized via the multicomponent 1,3-dipolar cycloaddition reaction, showcasing the versatility of this method with different substituted isatins, amino acids, and dipolarophiles.

Table 1: Synthesis of Spirooxindole-Pyrrolidines via Three-Component Reaction [7]

EntryIsatin (R¹)α-Amino AcidDipolarophile (R²)ProductYield (%)
1HSarcosineN-Phenylmaleimide4a85
25-BrSarcosineN-Phenylmaleimide4b82
35-ClSarcosineN-Phenylmaleimide4c88
45-FSarcosineN-Phenylmaleimide4d90
5HL-ProlineN-Phenylmaleimide6a78
65-BrL-ProlineN-Phenylmaleimide6b75
75-ClL-ProlineN-Phenylmaleimide6c80

Table 2: Substrate Scope for the Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] [6]

EntryIsatin (R¹)Amino AcidNitrostyrene (R²)ProductYield (%)
1HLeucine2,5-dimethoxy4a72
25-BrLeucine2,5-dimethoxy4c76
3HPhenylalanine2,5-dimethoxy4e85
45-BrPhenylalanine2,5-dimethoxy4g89
5HLeucine4-chloro4j70
65-BrLeucine4-chloro4l74
7HPhenylalanine4-chloro4n82
85-BrPhenylalanine4-chloro4p86

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Spiropyrrolidine-Oxindoles

This protocol outlines the synthesis of spiropyrrolidine-oxindoles via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted Isatin (1.0 mmol)

  • α-Amino Acid (e.g., Sarcosine or L-Proline) (1.2 mmol)

  • Dipolarophile (e.g., N-substituted maleimide or chalcone) (1.0 mmol)

  • Methanol (10 mL)

  • Stirring bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirring bar, add the substituted isatin (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiropyrrolidine-oxindole derivative.[7]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] using Microwave Irradiation

This protocol describes an efficient synthesis of spiropyrrolidine-oxindoles utilizing microwave-assisted heating to accelerate the reaction.

Materials:

  • Substituted Isatin (0.5 mmol)

  • α-Amino Acid (0.5 mmol)

  • (E)-2-aryl-1-nitroethene (0.5 mmol)

  • Methanol (5 mL)

  • Microwave reactor vial (10 mL)

  • Stirring bar

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stirring bar, combine the substituted isatin (0.5 mmol), the α-amino acid (0.5 mmol), and the (E)-2-aryl-1-nitroethene (0.5 mmol).

  • Add methanol (5 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 60 °C for 15 minutes.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired spiro[pyrrolidine-2,3′-oxindoles].[6]

  • Confirm the structure and purity of the product by spectroscopic analysis.

Visualizations

General Workflow for Spiropyrrolidine-Oxindole Synthesis

G General Experimental Workflow reagents Combine Isatin, Amino Acid, and Dipolarophile in Solvent reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction Step 1 workup Cool and Isolate Crude Product (Filtration or Concentration) reaction->workup Step 2 purification Purify by Column Chromatography workup->purification Step 3 characterization Characterize Product (NMR, HRMS) purification->characterization Step 4

Caption: General experimental workflow for the synthesis of spiropyrrolidine-oxindoles.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

G Mechanism of Spiropyrrolidine-Oxindole Formation cluster_0 Azomethine Ylide Formation cluster_1 1,3-Dipolar Cycloaddition isatin Isatin intermediate Intermediate isatin->intermediate amino_acid α-Amino Acid amino_acid->intermediate azomethine_ylide Azomethine Ylide (1,3-Dipole) intermediate->azomethine_ylide - CO2, - H2O cycloaddition [3+2] Cycloaddition azomethine_ylide->cycloaddition dipolarophile Dipolarophile dipolarophile->cycloaddition product Spiropyrrolidine-Oxindole cycloaddition->product

Caption: Reaction mechanism for spiropyrrolidine-oxindole synthesis.

References

Application Notes and Protocols for 1-Benzylpyrrolidin-3-one Hydrochloride as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-Benzylpyrrolidin-3-one hydrochloride as a reference standard in chromatographic analyses, ensuring accuracy and reliability in quantitative and qualitative assessments.

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. As a reference standard, it plays a critical role in the development, validation, and routine quality control of analytical methods for these active pharmaceutical ingredients (APIs) and their related substances. Its primary applications in chromatography include identity confirmation, purity assessment, and the quantification of 1-Benzylpyrrolidin-3-one or its derivatives in various sample matrices. The quality and purity of the reference standard are paramount for obtaining scientifically valid results.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueReference
Chemical FormulaC₁₁H₁₄ClNO--INVALID-LINK--
Molecular Weight211.69 g/mol --INVALID-LINK--
AppearanceOff-white to white solid--INVALID-LINK--
SolubilitySoluble in water, methanol, and ethanol.General chemical knowledge
Storage2-8°C, protected from moisture.--INVALID-LINK--

Note: The hydrochloride salt form enhances aqueous solubility compared to the free base.

Experimental Workflows

The proper use of a reference standard in chromatography follows a structured workflow to ensure accurate and reproducible results. The following diagrams illustrate the typical workflows for qualifying the reference standard and for using it in routine analysis.

Reference_Standard_Qualification_Workflow Figure 1: Workflow for Qualification of 1-Benzylpyrrolidin-3-one HCl Reference Standard cluster_Preparation Preparation & Characterization cluster_Documentation Documentation A Obtain High Purity 1-Benzylpyrrolidin-3-one HCl B Characterize Identity (NMR, MS, IR) A->B Identity Verification C Determine Purity (Chromatography, Titration) B->C Purity Assessment E Assign Purity Value & Uncertainty C->E Assign Certified Value D Establish Storage & Handling Conditions D->E F Prepare Certificate of Analysis E->F Certification Analytical_Workflow Figure 2: Workflow for Chromatographic Analysis using the Reference Standard cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing A Prepare Stock Solution of Reference Standard B Prepare Calibration Standards & QC Samples A->B D System Suitability Test B->D C Prepare Sample Solutions E Inject Standards & Samples (HPLC or GC) C->E D->E System OK F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify Analyte in Samples H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzylpyrrolidin-3-one hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation in Step 1 (N-benzylation of ethyl 3-aminopropionate) Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended 14-16 hours at 30-40°C to allow for complete conversion. Monitor the reaction progress using gas chromatography (GC) to confirm the disappearance of the starting material, ethyl acrylate.[1]
Side reactions, such as dialkylation of the amine.Use a slight excess of benzylamine relative to ethyl acrylate (e.g., a molar ratio of 1:1.5-2.0) to minimize the formation of dialkylated byproducts.[1]
Low Yield in Step 2 (Addition of Ethyl Chloroacetate) Incomplete reaction due to weak base or insufficient catalyst.Use a sufficiently strong base like potassium carbonate to facilitate the reaction. The addition of a phase-transfer catalyst, such as potassium iodide, can improve the reaction rate and yield.[1]
Low Yield in Step 3 (Dieckmann Cyclization) The reverse reaction (cleavage with ring scission) is competing with the desired cyclization.Ensure a full equivalent of a strong base, such as sodium ethoxide, is used. The deprotonation of the resulting β-keto ester is crucial to drive the equilibrium towards the cyclized product.[2]
The reaction has not gone to completion.The reaction should be allowed to proceed for 9-10 hours at 35-40°C. Monitoring the reaction by LC-MS is recommended to determine the point of completion.[1]
Use of an inappropriate solvent.Anhydrous toluene is a suitable solvent for this step. The choice of solvent can impact enolate stability and side reactions.
Low Yield in Step 4 (Hydrolysis and Decarboxylation) Incomplete hydrolysis of the ester group.The hydrolysis should be carried out under reflux for 8-10 hours. Monitoring the reaction by LC-MS is advised to ensure the reaction goes to completion.[1]
Product loss during workup.After hydrolysis, the aqueous solution should be made strongly basic (pH 12.0-13.0) with a solid base like potassium hydroxide to ensure the free amine is extracted efficiently into the organic solvent (e.g., ethyl acetate).[1]
Low Yield or Oiling Out During Hydrochloride Salt Formation The hydrochloride salt is soluble in the solvent system used.Use a solvent in which the free base is soluble but the hydrochloride salt is not. A common method is to dissolve the free base in a solvent like ethyl acetate or isopropanol and then add a solution of HCl in the same solvent or bubble HCl gas through the solution.[3]
Presence of impurities preventing crystallization.Ensure the 1-Benzylpyrrolidin-3-one free base is of high purity before attempting salt formation. Purification of the free base can be achieved by vacuum distillation.[1] The use of a seed crystal can help induce crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The Dieckmann cyclization (Step 3) is often the most critical step. This intramolecular condensation is an equilibrium process, and ensuring it is driven to completion is key. This is typically achieved by using a strong base in at least a full equivalent to deprotonate the resulting β-keto ester, which shifts the equilibrium in favor of the product.[2]

Q2: What are some common impurities, and how can they be minimized?

A2: A common impurity is the dialkylated product from the initial N-benzylation step. Using an excess of benzylamine can help to minimize this. In the Dieckmann cyclization, oligomers can form as byproducts. Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. The purity of starting materials, such as benzyl chloride, is also important to reduce impurities in the final product.[4]

Q3: Can I use a different base for the Dieckmann cyclization?

A3: While sodium ethoxide is commonly used, other strong, non-nucleophilic bases can also be employed. The key is that the base must be strong enough to deprotonate the α-carbon of the ester to form the enolate and also to deprotonate the final β-keto ester to drive the reaction forward.

Q4: How can I improve the crystallization of the final hydrochloride salt?

A4: To improve crystallization, ensure the 1-Benzylpyrrolidin-3-one free base is as pure as possible. Using a non-polar solvent or a mixture of solvents where the salt has low solubility is crucial. Cooling the solution slowly and using a seed crystal of this compound can help induce crystallization and improve the crystal quality.[3] Stirring during crystallization can also promote the formation of a finer, more easily filterable precipitate.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for High-Yield Synthesis of 1-Benzylpyrrolidin-3-one

StepReactionKey Reagents & Molar RatiosSolventTemperature (°C)Time (h)Reported Yield
1N-benzylationBenzylamine, Ethyl acrylate (1:1.5-2.0)None30-4014-16High Conversion
2ChloroacetylationEthyl 3-benzylaminopropionate, Ethyl chloroacetate, K₂CO₃, KI (catalyst)TolueneReflux8-10Not specified
3Dieckmann CyclizationDiester intermediate, Sodium ethoxide (1:2.0-2.5)Toluene35-409-10Not specified
4Hydrolysis & DecarboxylationCyclized intermediate, Concentrated HClWaterReflux8-1066.2% (for the final free base)[1]

Table 2: Recrystallization Solvents for Hydrochloride Salt Formation

Free BaseAcidRecrystallization SolventPurity (HPLC)Yield
1-Benzyl-3-piperidoneHClAcetonitrile99.4%65.1%[3]
1-Benzyl-3-piperidoneHClEthyl Acetate99.3%69.9%[3]
1-Benzyl-3-piperidoneHClIsopropanol99.6%60.3%[3]

Note: Data for the piperidone analogue is provided as a reference for suitable solvent systems for hydrochloride salt crystallization.

Experimental Protocols

Synthesis of 1-Benzylpyrrolidin-3-one (Free Base)

This protocol is adapted from patent CN102060743A.[1]

Step 1: Synthesis of Ethyl 3-benzylaminopropionate

  • To a reactor, add benzylamine.

  • Under mechanical stirring and maintaining a temperature below 30°C, add ethyl acrylate dropwise. The molar ratio of benzylamine to ethyl acrylate should be between 1:1.5 and 1:2.0.

  • After the addition is complete, maintain the temperature at 30-40°C and stir for 14-16 hours.

  • Monitor the reaction by gas chromatography until the ethyl acrylate is consumed.

  • Distill the reaction mixture under vacuum to remove excess benzylamine and isolate the product, ethyl 3-benzylaminopropionate.

Step 2: Synthesis of Ethyl 3-(N-benzyl-N-(ethoxycarbonylmethyl)amino)propanoate

  • Dissolve the ethyl 3-benzylaminopropionate from Step 1 in anhydrous toluene.

  • Add potassium carbonate and a catalytic amount of potassium iodide.

  • Heat the mixture to reflux and add ethyl chloroacetate dropwise.

  • Continue refluxing for 8-10 hours, monitoring the reaction by LC-MS.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester product.

Step 3: Dieckmann Cyclization to form Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate

  • To a reactor with anhydrous toluene, add sodium ethoxide under stirring. The molar ratio of the diester to sodium ethoxide should be between 1:2.0 and 1:2.5.

  • Control the temperature to below 40°C and add the crude diester from Step 2 dropwise.

  • Maintain the temperature at 35-40°C and continue to stir for 9-10 hours.

  • Monitor the reaction progress by LC-MS until completion.

Step 4: Hydrolysis and Decarboxylation to 1-Benzylpyrrolidin-3-one

  • Cool the reaction mixture from Step 3 to -5 to 0°C.

  • Slowly add a mixture of concentrated hydrochloric acid and water dropwise.

  • Stir for 30-50 minutes, then separate the aqueous layer.

  • Heat the aqueous layer to reflux for 8-10 hours to effect hydrolysis and decarboxylation. Monitor by LC-MS.

  • After completion, cool the solution and adjust the pH to 12.0-13.0 with solid potassium hydroxide.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Benzylpyrrolidin-3-one.

  • Purify the crude product by vacuum distillation.

Protocol for the Formation of this compound

  • Dissolve the purified 1-Benzylpyrrolidin-3-one free base in a suitable solvent such as ethyl acetate, isopropanol, or acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution until the pH is acidic (pH 1-2).

  • Stir the mixture at a low temperature to induce crystallization. The use of a seed crystal may be beneficial.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

Visualizations

G Synthesis Workflow for this compound cluster_0 Step 1: N-benzylation cluster_1 Step 2: Chloroacetylation cluster_2 Step 3: Dieckmann Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation cluster_4 Step 5: Hydrochloride Salt Formation start Benzylamine + Ethyl acrylate step1 N-benzylation (30-40°C, 14-16h) start->step1 step2 Addition of Ethyl Chloroacetate (Toluene, Reflux, 8-10h) step1->step2 Ethyl 3-benzylaminopropionate step3 Intramolecular Cyclization (NaOEt, Toluene, 35-40°C, 9-10h) step2->step3 Diester Intermediate step4 Acid Hydrolysis & Decarboxylation (HCl, Reflux, 8-10h) step3->step4 Cyclized β-keto ester workup Basification (pH 12-13) & Extraction step4->workup distillation Vacuum Distillation workup->distillation salt Addition of HCl distillation->salt Purified 1-Benzylpyrrolidin-3-one crystallization Crystallization & Filtration salt->crystallization final_product 1-Benzylpyrrolidin-3-one HCl crystallization->final_product

Caption: Synthetic workflow for this compound.

G Troubleshooting Decision Tree for Low Yield start Low Overall Yield check_step Identify problematic step via in-process controls (TLC, GC, LC-MS) start->check_step step1_issue Low yield in Step 1/2 (Alkylation)? check_step->step1_issue step3_issue Low yield in Step 3 (Cyclization)? check_step->step3_issue step4_issue Low yield in Step 4/5 (Hydrolysis/Purification)? check_step->step4_issue sol_step1 Check reaction time/temp. Verify base strength. Consider phase-transfer catalyst. step1_issue->sol_step1 Yes sol_step3 Ensure >1 equivalent of strong base. Run reaction under dilute conditions. Verify anhydrous conditions. step3_issue->sol_step3 Yes sol_step4 Ensure complete hydrolysis (reflux time). Optimize pH for extraction (>12). Choose appropriate crystallization solvent for salt. step4_issue->sol_step4 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Common impurities found in 1-Benzylpyrrolidin-3-one hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in 1-Benzylpyrrolidin-3-one hydrochloride and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

A1: Impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route used. Common impurities include unreacted starting materials, intermediates, and by-products of side reactions.

  • Starting Material-Related Impurities: Impurities present in the raw materials, such as benzylamine and halo-esters, can carry through to the final product.

  • Degradation Products: These can form during storage or under certain experimental conditions due to factors like exposure to air, light, or temperature fluctuations.

Q2: What are the specific process-related impurities I should be aware of?

A2: Based on common synthetic routes, such as the reaction of benzylamine with a butyrate derivative followed by cyclization, potential process-related impurities include:

  • Unreacted benzylamine.

  • Unreacted halo-esters (e.g., ethyl 4-bromobutyrate).

  • Intermediates from the synthesis, such as N-benzyl-N-(4-ethoxycarbonylbutyl)amine.

  • By-products from side reactions, which can vary depending on the specific synthetic pathway employed.

Q3: What impurities can be introduced from the starting materials?

A3: The purity of your starting materials is crucial. Potential impurities include:

  • From benzylamine : Oxidation and condensation products such as imines, which can further degrade into aldehydes and acids.[1] Benzylamine can also react with atmospheric carbon dioxide to form carbonate salts.[1]

  • From ethyl 4-bromobutyrate : This compound itself can be a potential genotoxic impurity and should be monitored.[2] Other related substances from its synthesis could also be present.

Q4: What are the likely degradation products of this compound?

A4: Pyrrolidinone derivatives can be susceptible to degradation.[3][4] While specific degradation pathways for this compound are not extensively documented, similar compounds can undergo oxidation or hydrolysis under harsh conditions. For instance, the pyrrolidine ring can be subject to microbial degradation.[3][5]

Q5: What are the recommended analytical methods for detecting these impurities?

A5: A combination of chromatographic and spectroscopic techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Presence of process-related impurities or degradation products.- Identify the peaks using LC-MS. - Review the synthetic procedure and storage conditions. - Purify the compound using recrystallization or column chromatography.
Product discoloration (yellowing) Oxidation of benzylamine or the final product.[6]- Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - Purify using recrystallization, possibly with activated carbon to remove colored impurities.
Low purity after synthesis Incomplete reaction or presence of significant side products.- Optimize reaction conditions (temperature, time, stoichiometry). - Purify the crude product using column chromatography before converting to the hydrochloride salt and recrystallizing.[7]
Poorly formed crystals or oiling out during recrystallization Incorrect solvent system or presence of impurities inhibiting crystallization.- Perform a solvent screen to find a more suitable recrystallization solvent or solvent mixture.[8] - Attempt to purify the compound by another method, such as column chromatography, before recrystallization.[9]
Presence of aldehydic or ketonic impurities Degradation of starting materials or side reactions.- For the free base form, a bisulfite wash can be effective in removing these impurities.[10][11]

Summary of Potential Impurities and Their Removal

Impurity Potential Source Recommended Analytical Method Recommended Removal Method
BenzylamineUnreacted starting materialHPLC, GC-MSColumn Chromatography, Acid-Base Extraction
Ethyl 4-bromobutyrateUnreacted starting materialGC-MS, HPLCColumn Chromatography
N-benzyl-N,N-bis(alkoxycarbonylpropyl)amineBy-product of dialkylationHPLC, LC-MSColumn Chromatography
BenzaldehydeOxidation of benzylamineHPLC, GC-MSBisulfite Wash (on free base), Column Chromatography
Polymeric materialsSide reactionsSize Exclusion Chromatography (SEC)Filtration, Recrystallization

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for amine hydrochlorides include isopropanol, ethanol, or methanol/diethyl ether mixtures.[8][9]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography for Purification of the Free Base
  • Free Base Preparation: Before chromatography, convert the hydrochloride salt to the free base by dissolving it in water, basifying with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), and extracting with an organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the chosen eluent.[12][13]

  • Sample Loading: Concentrate the free base solution to a minimal volume and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity can be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the pure this compound. Collect the solid by filtration.[9]

Visualizations

cluster_synthesis Synthesis Process cluster_impurities Sources of Impurities Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Reaction Unreacted SM Unreacted Starting Materials Starting Materials->Unreacted SM Carry-over Final Product Final Product Synthesis->Final Product Byproducts Side Reaction By-products Synthesis->Byproducts Formation Degradation Degradation Products Final Product->Degradation Storage/ Handling

Caption: Potential sources of impurities in this compound.

Crude Product Crude Product Analytical Screening Analytical Screening (HPLC, GC-MS) Crude Product->Analytical Screening Impurity ID Impurity Identification (LC-MS, NMR) Analytical Screening->Impurity ID Purification Purification Strategy Impurity ID->Purification Recrystallization Recrystallization Purification->Recrystallization Known Impurities Column Chromatography Column Chromatography Purification->Column Chromatography Multiple Impurities Chemical Wash Chemical Wash (e.g., Bisulfite) Purification->Chemical Wash Specific Impurities (e.g., Aldehydes) Pure Product Pure Product (>99%) Recrystallization->Pure Product Column Chromatography->Pure Product Chemical Wash->Pure Product

Caption: Workflow for impurity identification and removal.

References

Optimization of reaction parameters for the N-benzylation of pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the N-benzylation of pyrrolidin-3-one.

Experimental Protocols

This protocol is adapted from a general procedure for the N-alkylation of a pyrrolidine derivative.[1]

Materials:

  • Pyrrolidin-3-one hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidin-3-one hydrochloride (1.0 eq).

  • Add acetonitrile to the flask.

  • Add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-pyrrolidin-3-one.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

This protocol is a general procedure for reductive amination.[2][3]

Materials:

  • Pyrrolidin-3-one

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add pyrrolidin-3-one (1.0 eq) and benzaldehyde (1.0-1.2 eq) in dichloromethane or 1,2-dichloroethane.

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Parameters

The following table summarizes various reaction parameters for the N-benzylation of pyrrolidin-3-one and related secondary amines. This data is compiled from multiple sources and may include analogous reactions to provide a broader perspective for optimization.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Observations & Remarks Reference(s)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Diisopropylethylamine (DIPEA)Cesium Carbonate (Cs₂CO₃)K₂CO₃ is a common and effective base for N-alkylation of amine hydrochlorides. NaH is a strong, non-nucleophilic base suitable for deprotonating the neutral amine but requires anhydrous conditions. DIPEA is a non-nucleophilic organic base often used to scavenge acid byproducts. Cs₂CO₃ is a stronger and more soluble base than K₂CO₃, which can sometimes improve reaction rates.[1][4][5]
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)Dichloromethane (DCM) / TolueneAprotic solvents are generally preferred. ACN and DMF are good choices due to their polarity and ability to dissolve the reagents. Toluene can be used, especially in phase-transfer catalysis. DCM is suitable for reductive amination. High temperatures in DMF can lead to decomposition.[6][7][8]
Temperature Reflux (e.g., 82°C in ACN)Room Temperature to 80°C0°C to Room Temperature90-150°CHigher temperatures generally increase the reaction rate but may also lead to more side products. Optimization is key. Reductive amination is typically performed at room temperature. The "borrowing hydrogen" method requires higher temperatures.[1][9][10]
Catalyst None (Direct Alkylation)Tetrabutylammonium Iodide (TBAI)Palladium-based catalystNone (Reductive Amination)Phase-transfer catalysts like TBAI can enhance the reaction rate, especially in biphasic systems or with less soluble bases. Palladium catalysts can be used for N-benzylation using benzyl alcohol via a "borrowing hydrogen" mechanism.[9][11]
Yield Good to High (reported for analogous reactions)VariableHigh (reported for analogous reactions)High (reported for reductive amination)Yields are highly dependent on the specific substrate and optimized conditions. Direct alkylation of pyrrolidine HCl salt with K₂CO₃/ACN is reported to proceed in good yield.[1][2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep_reactants Prepare Reactants: Pyrrolidin-3-one Benzylating Agent Base, Solvent reaction_setup Set up Reaction: Combine reactants in flask Stir and heat to desired temperature prep_reactants->reaction_setup monitoring Monitor Progress: TLC / LC-MS reaction_setup->monitoring monitoring->reaction_setup Incomplete workup Quench Reaction Filter solids Aqueous wash Dry organic layer monitoring->workup Reaction Complete purification Concentrate crude product Purify by column chromatography workup->purification analysis Characterize Product: NMR, MS, etc. purification->analysis

Caption: Experimental workflow for the N-benzylation of pyrrolidin-3-one.

Troubleshooting Guides and FAQs

Q1: My reaction is very slow or not proceeding to completion. What can I do?

  • A1: Several factors could be contributing to low reactivity:

    • Insufficient Base Strength: If you are starting with pyrrolidin-3-one hydrochloride, a base is required to neutralize the HCl and deprotonate the secondary amine. If using a weak base like potassium carbonate, ensure it is finely powdered and the reaction is stirred vigorously. Consider switching to a stronger base like cesium carbonate or sodium hydride (ensure anhydrous conditions).

    • Low Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for the formation of byproducts.

    • Poor Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or the use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to facilitate the reaction between phases.[11]

    • Reagent Quality: Ensure your pyrrolidin-3-one and benzyl bromide are of high purity and free from inhibitors. Benzyl bromide can degrade over time.

Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

  • A2: The most common side reaction is over-alkylation , where the product, N-benzyl-pyrrolidin-3-one, is further benzylated to form a quaternary ammonium salt. Another possibility is the self-condensation of pyrrolidin-3-one under basic conditions.

    • To minimize over-alkylation:

      • Control Stoichiometry: Use a slight excess of the pyrrolidin-3-one relative to the benzyl bromide.

      • Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.

    • To minimize self-condensation:

      • Use a non-nucleophilic base like DIPEA.

      • Avoid excessively high temperatures for prolonged periods.

Q3: The purification of my product is difficult due to impurities. What are some strategies for purification?

  • A3: Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.

    • Acid-Base Extraction: Since the starting material is a secondary amine and the product is a tertiary amine, their basicities are different. You might be able to selectively extract one from the other by carefully adjusting the pH of the aqueous phase during work-up.

    • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method for larger scales.[12]

Q4: Would reductive amination be a better approach for my synthesis?

  • A4: Reductive amination is an excellent alternative to direct alkylation and can offer several advantages:[2][3]

    • High Selectivity: It generally avoids the problem of over-alkylation, leading to a cleaner product profile.

    • Milder Conditions: The reaction is often carried out at room temperature.

    • Availability of Starting Materials: Benzaldehyde is a readily available and stable reagent.

    • Considerations: The choice of reducing agent is important. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium borohydride.

Q5: What is the role of a phase-transfer catalyst (PTC) and should I consider using one?

  • A5: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide or iodide), facilitates the transfer of a reactant from one phase to another where the reaction occurs.[13] You should consider using a PTC if:

    • You are using an inorganic base (like K₂CO₃ or NaOH) that has low solubility in your organic solvent.

    • Your reaction is biphasic (e.g., a solid-liquid or liquid-liquid system).

    • You want to increase the reaction rate at a lower temperature. The PTC helps to bring the anionic nucleophile (formed by the deprotonation of the amine) into the organic phase to react with the benzyl bromide.

troubleshooting_logic cluster_reactivity Low or No Reactivity cluster_selectivity Multiple Products (Low Selectivity) cluster_purification Purification Issues cluster_solutions Potential Solutions start Experimental Issue check_base Check Base: - Is it strong enough? - Is it soluble? overalkylation Over-alkylation? - Adjust stoichiometry - Slow addition of benzyl bromide optimize_chromatography Optimize Chromatography: - Different solvent system check_base->start Low Reactivity stronger_base Use Stronger/More Soluble Base (e.g., Cs₂CO₃, NaH) check_base->stronger_base check_temp Check Temperature: - Is it high enough? check_temp->start Low Reactivity increase_temp Increase Temperature check_temp->increase_temp check_solubility Check Solubility: - Are all reactants dissolved? check_solubility->start Low Reactivity ptc Use Phase-Transfer Catalyst check_solubility->ptc overalkylation->start Low Selectivity reductive_amination Consider Reductive Amination overalkylation->reductive_amination side_reactions Other Side Reactions? - Lower temperature - Change base side_reactions->start Low Selectivity side_reactions->reductive_amination optimize_chromatography->start Purification Difficulty extraction Consider Acid-Base Extraction extraction->start Purification Difficulty

References

How to resolve solubility issues of 1-Benzylpyrrolidin-3-one hydrochloride in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1-Benzylpyrrolidin-3-one hydrochloride in organic reactions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a salt. The ionic nature of the hydrochloride salt makes it more polar than its corresponding free base. Consequently, it exhibits higher solubility in polar solvents like water and lower solubility in many common nonpolar or moderately polar organic solvents used in synthesis. The strong ionic interactions within the crystal lattice of the salt require a significant amount of energy to be overcome by the solvent.

Q2: What are the common organic solvents in which this compound has limited solubility?

Q3: How can I improve the solubility of this compound for my organic reaction?

A3: There are two primary strategies to address the solubility issues of this compound:

  • In-situ neutralization: Convert the hydrochloride salt to its more organic-soluble free base directly within the reaction mixture. This is the most common and convenient approach.

  • Pre-reaction neutralization and extraction: Isolate the free base before starting the organic reaction. This method is useful when the presence of a base or its corresponding salt byproduct could interfere with the desired reaction.

Q4: What are the advantages of in-situ neutralization?

A4: In-situ neutralization simplifies the experimental workflow by avoiding a separate workup step to isolate the free base. This can save time and potentially increase the overall yield by minimizing material loss during transfers and extractions.

Q5: When should I consider pre-reaction neutralization and extraction?

A5: This approach is recommended under the following circumstances:

  • When the base used for neutralization (e.g., triethylamine) or its resulting salt (e.g., triethylammonium chloride) can interfere with the reaction, for instance, by reacting with other reagents or affecting catalyst activity.

  • If the reaction is highly sensitive to the presence of water, which might be introduced with aqueous bases.

  • When precise stoichiometry of the free amine is critical for the reaction's success.

Troubleshooting Guides

Issue 1: The reaction is sluggish or does not proceed, and I suspect it is due to the poor solubility of this compound.

Root Cause: The starting material is not sufficiently dissolved in the reaction solvent to participate in the reaction.

Solutions:

  • In-situ Neutralization: The most effective solution is to convert the hydrochloride salt to its free base form within the reaction vessel. The free base, 1-benzylpyrrolidin-3-one, is significantly more soluble in a wider range of organic solvents.

    • Method: Add a suitable base to the reaction mixture containing the hydrochloride salt and the solvent. Stir for a period before adding other reagents.

    • Recommended Bases:

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common organic bases that are soluble in most organic solvents. Use at least one equivalent, although a slight excess (1.1-1.2 equivalents) is often recommended to ensure complete neutralization.

      • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile. These are easily removed by filtration after the reaction.

  • Solvent Selection:

    • Consider using more polar aprotic solvents that can better solvate the hydrochloride salt, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). However, be aware that these solvents can be difficult to remove and may influence the reaction pathway.

    • For reactions where alcohols are suitable, methanol or ethanol can be effective solvents for dissolving the hydrochloride salt.

  • Temperature Adjustment: Gently warming the reaction mixture can sometimes improve the solubility of the hydrochloride salt. However, this should be done with caution to avoid unwanted side reactions or decomposition of thermally sensitive reagents.

Issue 2: After adding a base for in-situ neutralization, a precipitate forms.

Root Cause: The precipitate is likely the ammonium salt byproduct of the neutralization reaction (e.g., triethylammonium chloride if triethylamine was used).

Solutions:

  • Proceed with the reaction: In many cases, this salt is innocuous and does not interfere with the reaction. It can be left in the reaction mixture and will be removed during the aqueous workup.

  • Filtration (if necessary): If the salt is suspected to interfere with a catalyst or subsequent steps, it can sometimes be filtered off before proceeding, although this is often not necessary.

Data Presentation

Table 1: Qualitative Solubility of 1-Benzylpyrrolidin-3-one and its Hydrochloride Salt in Common Organic Solvents (Analogous Compound Behavior)

SolventPolarityExpected Solubility of Free Base (1-Benzylpyrrolidin-3-one)Expected Solubility of Hydrochloride Salt
HexaneNonpolarLowVery Low
TolueneNonpolarSolubleVery Low
Diethyl EtherModerately PolarSolubleVery Low
Dichloromethane (DCM)Moderately PolarSolubleLow to Moderate
Tetrahydrofuran (THF)Moderately PolarSolubleLow to Moderate
Ethyl Acetate (EtOAc)Moderately PolarSolubleLow to Moderate
Acetonitrile (MeCN)Polar AproticSolubleModerate
Dimethylformamide (DMF)Polar AproticSolubleModerate to High
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleModerate to High
Methanol (MeOH)Polar ProticSolubleHigh
Ethanol (EtOH)Polar ProticSolubleHigh
WaterPolar ProticLowSoluble

Note: This table is based on the general solubility properties of amines and their hydrochloride salts and data from analogous compounds like N-benzyl-4-piperidone. Actual solubilities may vary.

Experimental Protocols

Protocol 1: In-situ Neutralization for Organic Reactions (e.g., Reductive Amination)

This protocol describes the in-situ generation of the free base of 1-Benzylpyrrolidin-3-one for immediate use in a subsequent reaction, such as a reductive amination.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,2-Dichloroethane (DCE))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the chosen anhydrous organic solvent (e.g., DCM, 10-20 mL per mmol of the hydrochloride salt).

  • Stir the suspension at room temperature.

  • Add triethylamine (1.1-1.2 eq) dropwise to the suspension.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) may be observed.

  • To this mixture, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir for an additional 15-30 minutes to allow for imine/enamine formation.

  • Add the reducing agent (e.g., STAB, 1.2-1.5 eq) portion-wise, monitoring for any temperature increase.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, proceed with a standard aqueous workup to quench the reaction and remove the ammonium salt.

Protocol 2: Pre-reaction Neutralization and Extraction of the Free Base

This protocol details the isolation of the free base, 1-Benzylpyrrolidin-3-one, before its use in an organic reaction.

Materials:

  • This compound

  • Deionized water

  • An organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

  • A base for neutralization (e.g., 1 M Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃) solution)

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water (10-20 mL per gram of salt) in a beaker or flask.

  • Cool the aqueous solution in an ice bath.

  • Slowly add the basic solution (e.g., 1 M NaOH) dropwise while stirring until the pH of the solution is basic (pH 9-10, check with pH paper).

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the aqueous layer with the chosen organic solvent (e.g., DCM, 3 x 20 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-Benzylpyrrolidin-3-one as an oil or solid. The free base can then be used directly in the desired organic reaction.

Visualizations

experimental_workflow cluster_start Starting Material cluster_decision Solubility Strategy cluster_insitu In-situ Neutralization cluster_pre Pre-reaction Neutralization start 1-Benzylpyrrolidin-3-one Hydrochloride (Salt) decision Choose Method start->decision add_base Add Base (e.g., TEA) in Reaction Solvent decision->add_base In-situ dissolve_h2o Dissolve in Water decision->dissolve_h2o Pre-reaction free_base_insitu Free Base + Salt Byproduct in Reaction Mixture add_base->free_base_insitu reaction_insitu Proceed with Organic Reaction free_base_insitu->reaction_insitu neutralize_aq Neutralize with Aqueous Base dissolve_h2o->neutralize_aq extract Extract with Organic Solvent neutralize_aq->extract isolate Isolate Pure Free Base extract->isolate reaction_pre Use Free Base in Organic Reaction isolate->reaction_pre in_situ_protocol start Start: Dry Flask under Inert Gas add_hcl 1. Add 1-Benzylpyrrolidin-3-one HCl and Anhydrous Solvent start->add_hcl add_tea 2. Add Triethylamine (TEA) add_hcl->add_tea stir1 3. Stir for 30-60 min add_tea->stir1 add_carbonyl 4. Add Aldehyde/Ketone stir1->add_carbonyl stir2 5. Stir for 15-30 min add_carbonyl->stir2 add_stab 6. Add Reducing Agent (STAB) stir2->add_stab react 7. Stir to Completion add_stab->react workup 8. Aqueous Workup react->workup pre_reaction_protocol start Start: Dissolve HCl Salt in Water neutralize 1. Add Aqueous Base (e.g., NaOH) to pH 9-10 start->neutralize extract 2. Extract with Organic Solvent (e.g., DCM) neutralize->extract wash 3. Wash with Brine extract->wash dry 4. Dry with Anhydrous Agent (e.g., Na2SO4) wash->dry filter_concentrate 5. Filter and Concentrate dry->filter_concentrate end End: Isolated Free Base filter_concentrate->end

Challenges in the scale-up production of 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of 1-Benzylpyrrolidin-3-one hydrochloride.

Troubleshooting Guide

Unforeseen challenges are common during the scale-up of chemical syntheses. This guide addresses specific issues that may arise during the production of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Dieckmann Condensation - Incomplete deprotonation of the diester starting material.- Insufficient reaction time or temperature.- Reverse Dieckmann condensation due to lack of an enolizable proton in the product.[1]- Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide in an anhydrous aprotic solvent (e.g., toluene, THF).[2][3]- Monitor the reaction by TLC or HPLC to ensure completion.- Ensure the subsequent decarboxylation step is carried out promptly after the cyclization.
Incomplete Decarboxylation - Insufficient heating or reaction time during the acidic workup.- Inadequate acid concentration.- Ensure the reaction mixture is heated to reflux for a sufficient period (e.g., 8-10 hours) after acidification with concentrated HCl.[4]- Monitor the disappearance of the β-keto ester intermediate by HPLC.
Presence of Colored Impurities - Formation of degradation products at elevated temperatures.- Impurities in starting materials.- Consider purification of the crude product by reversed-phase flash chromatography.[5]- Use high-purity starting materials.
"Oiling Out" During Crystallization - High degree of supersaturation.- Rapid cooling of the crystallization mixture.- Reduce the cooling rate to allow for controlled crystal growth.[6]- Start with a more dilute solution.- Introduce seed crystals to promote crystallization.[6]
Difficulty in Filtering the Product - Formation of very fine crystals or an amorphous solid.- Optimize the crystallization conditions to obtain larger, more well-defined crystals (e.g., slower cooling, use of a co-solvent system).[6]- Consider using a filter aid if necessary, though this may require an additional purification step.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization conditions such as solvent, temperature, and cooling rate.- Standardize and carefully control all crystallization parameters to ensure batch-to-batch consistency.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound at scale?

A1: A prevalent method involves a multi-step synthesis beginning with the N-alkylation of a glycine ester with a benzyl halide, followed by a second N-alkylation with an acrylic acid ester derivative. The resulting diester then undergoes an intramolecular Dieckmann condensation to form the pyrrolidinone ring as a β-keto ester. The final steps are hydrolysis and decarboxylation in acidic conditions, followed by precipitation of the hydrochloride salt.[4][8]

Q2: What are the critical parameters to control during the Dieckmann condensation step?

A2: The critical parameters for a successful Dieckmann condensation include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the strong base and lead to low yields.

  • Choice of Base: A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is crucial for efficient deprotonation of the diester.[3]

  • Temperature Control: While the reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate, excessive heat can lead to side reactions and the formation of colored impurities.

  • Solvent: Anhydrous, non-protic solvents like toluene or THF are typically used.

Q3: I'm observing a significant amount of an impurity with a higher molecular weight than my product. What could it be?

A3: A common impurity is the β-keto ester intermediate, N-benzyl-3-oxopyrrolidine-2-carboxylate, which results from incomplete decarboxylation.[9] This can be addressed by ensuring the hydrolysis and decarboxylation step is carried out to completion, for example, by extending the reflux time in acidic conditions.[4]

Q4: How can I effectively remove colored impurities from my final product?

A4: Colored impurities can sometimes be challenging to remove by standard crystallization. If recrystallization is ineffective, consider treating the solution with activated carbon before filtration. Alternatively, column chromatography, particularly reversed-phase flash chromatography, can be an effective method for removing polar, colored impurities.[5]

Q5: What is the best way to form the hydrochloride salt?

A5: The hydrochloride salt is typically formed by dissolving the free base of 1-Benzylpyrrolidin-3-one in a suitable organic solvent, such as ethyl acetate or isopropanol, and then adding a solution of hydrogen chloride in the same solvent or bubbling dry HCl gas through the solution until the pH is acidic (pH 1-2).[10] The salt then precipitates and can be collected by filtration.

Q6: My hydrochloride salt is not precipitating cleanly. What can I do?

A6: Issues with precipitation can be due to several factors:

  • Solvent Choice: The hydrochloride salt may have some solubility in the chosen solvent, leading to a lower yield. You may need to add a less polar co-solvent to induce precipitation.

  • Concentration: If the solution is too dilute, precipitation may be slow or incomplete. You can try concentrating the solution before or after adding HCl.

  • "Oiling Out": If the product separates as an oil, this indicates that the solution is too supersaturated. Try using a more dilute solution or cooling the solution more slowly.[6]

Experimental Protocols

Synthesis of 1-Benzylpyrrolidin-3-one via Dieckmann Condensation

This protocol is a synthesized representation based on common procedures found in the literature and should be adapted and optimized for specific laboratory and scale-up conditions.

Step 1: Synthesis of N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

  • To a solution of N-benzylglycine ethyl ester in a suitable solvent such as toluene, add a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the mixture and add ethyl acrylate dropwise.

  • Maintain the reaction at reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester.

Step 2: Dieckmann Condensation

  • Dissolve the crude diester in an anhydrous aprotic solvent like toluene.

  • Add a strong base, such as sodium ethoxide, portion-wise at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the formation of the cyclic β-keto ester.

  • After the reaction is complete, cool the mixture.

Step 3: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation

  • Carefully quench the reaction mixture from Step 2 with an aqueous acid solution, such as concentrated hydrochloric acid, while cooling in an ice bath.

  • Heat the biphasic mixture to reflux for several hours to effect hydrolysis and decarboxylation.[4]

  • Monitor the disappearance of the β-keto ester intermediate by HPLC.

  • After completion, separate the aqueous layer.

  • The product can be isolated from the aqueous layer. If the product is in an organic layer after extraction, the hydrochloride salt can be precipitated by adding a solution of HCl in an organic solvent.[10]

  • Filter the precipitated solid, wash with a cold solvent, and dry under vacuum to yield this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Salt Formation A N-Benzylglycine ethyl ester C N-Benzyl-N-(2-ethoxycarbonylethyl) glycine ethyl ester A->C Base, PTC B Ethyl acrylate B->C D N-Benzyl-4-ethoxycarbonyl- 3-pyrrolidinone C->D Strong Base (e.g., NaOEt) E 1-Benzylpyrrolidin-3-one D->E Conc. HCl, Heat F 1-Benzylpyrrolidin-3-one hydrochloride E->F HCl in solvent

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Step Identify Problematic Step Start->Check_Step Dieckmann Dieckmann Condensation Check_Step->Dieckmann Step 2 Decarboxylation Decarboxylation Check_Step->Decarboxylation Step 3 Crystallization Crystallization Check_Step->Crystallization Step 4 Dieckmann_Cause Check for: - Wet reagents/solvents - Weak base - Insufficient reaction time/temp Dieckmann->Dieckmann_Cause Decarboxylation_Cause Check for: - Incomplete reaction (β-keto ester impurity present) Decarboxylation->Decarboxylation_Cause Crystallization_Cause Check for: - Product loss in mother liquor - 'Oiling out' Crystallization->Crystallization_Cause Dieckmann_Solution Solution: - Use anhydrous conditions - Use stronger base (NaOEt) - Increase time/temp & monitor Dieckmann_Cause->Dieckmann_Solution Decarboxylation_Solution Solution: - Increase reflux time - Ensure sufficient acid concentration Decarboxylation_Cause->Decarboxylation_Solution Crystallization_Solution Solution: - Optimize solvent/antisolvent ratio - Slower cooling, seeding Crystallization_Cause->Crystallization_Solution

Caption: Troubleshooting workflow for low yield issues.

References

Interpreting complex NMR spectra of 1-Benzylpyrrolidin-3-one hydrochloride reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals interpreting complex NMR spectra from the synthesis of 1-Benzylpyrrolidin-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 1-Benzylpyrrolidin-3-one?

A1: The chemical shifts for 1-Benzylpyrrolidin-3-one can vary slightly based on the solvent and concentration. The hydrochloride salt form will cause downfield shifts for protons near the nitrogen atom due to protonation. Below are typical values for the free base, which serve as a reference.

Q2: My ¹H NMR spectrum shows broad peaks. What is the likely cause?

A2: Peak broadening can result from several factors:

  • Chemical Exchange: The proton on the hydrochloride's ammonium ion can undergo chemical exchange with trace amounts of water or other acidic/basic species in the sample. This is a common cause of broadening for NH and OH peaks.[1]

  • Low Concentration: If the sample is too dilute, the signal-to-noise ratio will be low, which can manifest as broad, poorly defined peaks.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Viscosity: A highly viscous sample can also lead to broader signals.

Q3: How can I distinguish the product signal from unreacted starting materials in the NMR spectrum?

A3: Create a comparison table of key signals. For instance, if synthesizing from ethyl 3-(benzylamino)propanoate, look for the disappearance of the ethyl group's characteristic quartet and triplet signals and the appearance of the new pyrrolidinone ring signals. Monitoring the reaction over time allows you to see reactant signals decrease as product signals increase.[3][4]

Q4: The aromatic region of my spectrum is complex and difficult to interpret. What should I do?

A4: The benzyl group protons often appear as a complex multiplet.[5] If starting materials also contain aromatic rings, this region can be crowded. Focus on the integration to confirm the total number of aromatic protons. If you suspect multiple aromatic species, techniques like 2D NMR (COSY, HSQC) can help resolve individual spin systems.

Q5: I'm not using a deuterated solvent for reaction monitoring. How does this affect my spectrum?

A5: Using non-deuterated solvents is common for real-time reaction monitoring.[6] However, the large solvent peaks can obscure signals of interest. Choose a solvent whose signals do not overlap with key reactant or product peaks. You may also need to use solvent suppression pulse programs during acquisition.

Q6: How does the hydrochloride salt affect the NMR spectrum compared to the free base?

A6: Protonation of the pyrrolidine nitrogen to form the ammonium salt has a significant deshielding effect. This means the protons on the carbons adjacent to the nitrogen (the α-carbons, C2 and C5) will shift downfield (to a higher ppm value) compared to the neutral free-base form.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio

If your spectrum has a low signal-to-noise (S/N) ratio, making peak identification difficult, follow these steps:

  • Increase Sample Concentration: If possible, prepare a more concentrated sample. This is the most direct way to improve signal strength.[2]

  • Increase the Number of Scans: Acquiring more scans (transients) will improve the S/N ratio. The S/N ratio increases with the square root of the number of scans. Be aware this will increase the total experiment time.[2]

  • Check Shimming: Poor magnetic field homogeneity leads to distorted peak shapes and reduced signal height. Ensure the spectrometer is properly shimmed before acquisition.

  • Optimize Relaxation Delay (D1): For quantitative analysis, ensure the relaxation delay is long enough (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all protons between pulses.[2]

Guide 2: Overlapping Signals in the Aliphatic Region

The pyrrolidinone ring protons can form complex, overlapping multiplets.[7] Use the following strategies to resolve them:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, spreading the signals out and reducing overlap.[2]

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, helping to assign both ¹H and ¹³C signals definitively.

  • Spectral Simulation: Use NMR software to simulate the spin systems. By adjusting chemical shifts and coupling constants, you can match the simulated spectrum to the experimental one to confirm assignments.[7]

Data Presentation

Table 1: Typical NMR Data for 1-Benzylpyrrolidin-3-one

Atom Label¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)Integration (¹H)
H-2~3.5 - 3.7~55-57Multiplet2H
H-4~2.5 - 2.7~45-47Multiplet2H
H-5~2.8 - 3.0~50-52Multiplet2H
Benzyl CH₂~3.6 - 3.8~58-60Singlet2H
Aromatic CH~7.2 - 7.4~127-130Multiplet5H
Carbonyl C=O-~208-212--
Aromatic C-~135-138 (Quaternary)--

Note: Values are approximate for the free base in CDCl₃ and can shift in the hydrochloride form or with different solvents.

Experimental Protocols

Protocol 1: General Synthesis of 1-Benzylpyrrolidin-3-one

This protocol is a representative example based on common synthetic routes.[8]

  • Michael Addition: Benzylamine is added dropwise to an equimolar amount of ethyl acrylate at a controlled temperature (e.g., ≤30°C). The mixture is stirred for 14-16 hours. The product, ethyl 3-(benzylamino)propanoate, is purified by distillation.

  • N-Alkylation: The resulting secondary amine is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base (like potassium carbonate) and a suitable solvent (e.g., toluene) to form the diester intermediate.

  • Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. This intramolecular cyclization forms the β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is heated with aqueous acid (e.g., HCl). This hydrolyzes the ester and promotes decarboxylation to yield 1-Benzylpyrrolidin-3-one, which is isolated as its hydrochloride salt.[8]

  • Workup: After the reaction, the mixture is cooled, and the pH is adjusted. The product is extracted with an organic solvent, dried, and purified, often by vacuum distillation or crystallization.[8]

Protocol 2: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the reaction mixture or purified product.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For hydrochloride salts, D₂O or DMSO-d₆ are often preferred for solubility.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Referencing: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[9]

Visualizations

Reaction_Workflow Figure 1: General experimental workflow for synthesis and analysis. cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage Start Starting Materials (e.g., Benzylamine, Acrylate) Reaction Reaction Steps (e.g., Cyclization, Hydrolysis) Start->Reaction Combine & React Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Distillation/Crystallization) Workup->Purify NMR_Prep Prepare NMR Sample Purify->NMR_Prep NMR_Acq Acquire NMR Spectrum NMR_Prep->NMR_Acq Analysis Interpret Spectrum NMR_Acq->Analysis

Caption: Figure 1: General experimental workflow for synthesis and analysis.

Interpretation_Logic Figure 2: Logic diagram for troubleshooting a complex NMR spectrum. Start Analyze Spectrum of Reaction Mixture CheckProduct Are characteristic product peaks present? (e.g., Pyrrolidinone ring signals) Start->CheckProduct CheckReactant Are starting material peaks still visible? CheckProduct->CheckReactant Yes ImpurityAnalysis Identify impurities: - Compare to known side products - Check solvent/reagent peaks CheckProduct->ImpurityAnalysis No (Reaction Failed?) CheckImpurity Are there unexpected peaks? CheckReactant->CheckImpurity No (Reaction Complete) ReactionIncomplete Reaction is incomplete. Continue monitoring or adjust conditions. CheckReactant->ReactionIncomplete Yes CheckImpurity->ImpurityAnalysis Yes CleanProduct Spectrum indicates pure product. CheckImpurity->CleanProduct No

Caption: Figure 2: Logic diagram for troubleshooting a complex NMR spectrum.

Molecule_Structure Figure 3: Structure of 1-Benzylpyrrolidin-3-one with key proton groups labeled. cluster_labels Figure 3: Structure of 1-Benzylpyrrolidin-3-one with key proton groups labeled. label_aromatic Aromatic CH label_benzyl Benzyl CH₂ label_h2 H-2 label_h5 H-5 label_h4 H-4

Caption: Figure 3: Structure of 1-Benzylpyrrolidin-3-one with key proton groups labeled.

References

Side reactions to consider when using 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzylpyrrolidin-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical intermediate widely used in organic synthesis. Its primary application lies in the preparation of various biologically active compounds, particularly as a precursor for synthesizing substituted 3-aminopyrrolidines and other heterocyclic structures that are core components in many pharmaceutical agents.

Q2: What are the main stability concerns with this compound?

A2: this compound can be unstable in the presence of incompatible materials.[1] It is important to be mindful of the reaction conditions, as both strongly acidic and basic environments may lead to degradation or unwanted side reactions.

Q3: What are the typical side reactions to consider when using this compound?

A3: The most common side reactions are dependent on the specific experimental conditions. Key side reactions to consider include:

  • Aldol Self-Condensation: Under basic conditions, the ketone can undergo self-condensation.

  • Over-alkylation: In reductive amination reactions, the product amine can sometimes react further with the starting material.

  • N-Debenzylation: The benzyl protecting group can be cleaved under certain acidic or reductive conditions.

Q4: How can I purify this compound?

A4: Recrystallization is a common method for purifying this compound. The choice of solvent is crucial for effective purification. A good solvent will dissolve the compound when hot but not at room temperature.[2] Common solvent systems for recrystallization of similar compounds include ethanol/water mixtures.[3] For the free base, which is a liquid, purification is typically achieved by vacuum distillation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield in Reductive Amination Reactions
Potential Cause Troubleshooting Steps
Formation of Side Products Over-alkylation of the desired amine product can occur. To minimize this, use a slight excess of the primary amine. For particularly problematic substrates, consider a two-step procedure where the imine is formed first and then reduced in a separate step.
Inefficient Imine Formation The initial condensation to form the imine or iminium ion is crucial. This step is often catalyzed by a weak acid. Ensure the pH of the reaction mixture is suitable for imine formation (typically mildly acidic).
Incorrect Reducing Agent The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion without significantly reducing the starting ketone.
Reaction Conditions Ensure the reaction is run at an appropriate temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of a Complex Mixture in Aldol Condensation Reactions
Potential Cause Troubleshooting Steps
Self-Condensation 1-Benzylpyrrolidin-3-one can react with itself under basic conditions, leading to a self-condensation product. To favor the desired crossed-aldol product, use a non-enolizable aldehyde as the reaction partner. This is because the aldehyde cannot form an enolate and is generally more electrophilic.
Multiple Condensation Products If both carbonyl partners can form enolates, a complex mixture of products is likely. To avoid this, one strategy is to pre-form the enolate of 1-Benzylpyrrolidin-3-one using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before adding the second carbonyl compound.
Reaction Control Carefully control the reaction temperature and the rate of addition of reagents. Running the reaction at lower temperatures can often improve selectivity.
Issue 3: Unwanted Removal of the Benzyl Group (N-Debenzylation)
Potential Cause Troubleshooting Steps
Acidic Conditions Strong acids can facilitate the cleavage of the N-benzyl group. If acidic conditions are required for your reaction, consider using the mildest possible acid and the lowest effective concentration. Acetic acid has been shown to facilitate N-debenzylation in the presence of a hydrogenation catalyst.[4]
Reductive Conditions Catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method for N-debenzylation. If you are performing a reduction elsewhere in the molecule and wish to retain the benzyl group, you may need to choose a different reducing agent that is not active for debenzylation under your reaction conditions.
Lewis Acid Presence Strong Lewis acids can also promote N-debenzylation, sometimes leading to Friedel-Crafts alkylation byproducts if an aromatic solvent is used.[5] Avoid strong Lewis acids if the benzyl group needs to be preserved.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is a general guideline for the reductive amination of this compound.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: If starting with the hydrochloride salt, a mild base (e.g., triethylamine, 1.1 eq) should be added to liberate the free base. For reactions with less reactive amines, a catalytic amount of a weak acid like acetic acid can be added to promote imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Aldol Condensation with an Aromatic Aldehyde

This protocol provides a general method for the aldol condensation of 1-Benzylpyrrolidin-3-one with a non-enolizable aromatic aldehyde.

  • Preparation: To a solution of 1-Benzylpyrrolidin-3-one (as the free base, 1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and residual base.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Reductive_Amination_Workflow start Start: 1-Benzylpyrrolidin-3-one HCl + Amine free_base Add mild base (e.g., Et3N) to generate free base start->free_base imine_formation Imine/Iminium Ion Formation (optional: catalytic acid) free_base->imine_formation reduction Add reducing agent (e.g., NaBH(OAc)3) imine_formation->reduction side_reaction Side Reaction: Over-alkylation imine_formation->side_reaction Further reaction of product workup Aqueous Work-up reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Substituted 3-Aminopyrrolidine purification->product

Caption: Workflow for the reductive amination of 1-Benzylpyrrolidin-3-one.

Aldol_Condensation_Side_Reactions cluster_desired Desired Reaction Pathway cluster_side Potential Side Reaction ketone 1-Benzylpyrrolidin-3-one enolate Enolate ketone->enolate Base crossed_aldol Crossed Aldol Product enolate->crossed_aldol self_condensation Self-Condensation Product enolate->self_condensation Reacts with another ketone molecule aldehyde Aromatic Aldehyde (Non-enolizable) aldehyde->crossed_aldol Debenzylation_Pathways start 1-Benzylpyrrolidin-3-one Derivative acidic Strong Acidic Conditions start->acidic reductive Catalytic Hydrogenation (e.g., Pd/C, H2) start->reductive lewis_acid Strong Lewis Acid start->lewis_acid product Debenzylated Pyrrolidinone Derivative acidic->product reductive->product lewis_acid->product

References

Purification techniques for high-purity 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzylpyrrolidin-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: 1-Benzylpyrrolidin-3-one is a chemical intermediate used in the synthesis of more complex molecules.[1] It serves as a starting reagent for producing various pharmaceutical compounds, including chiral alkenyl sulfoximines which can be used to create highly functionalized diazabicycles.[1][2] The enzymatic reduction of 1-Benzylpyrrolidin-3-one can yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a known intermediate for several drugs.[2]

Q2: What are the typical impurities encountered during the synthesis and purification of this compound?

A2: Impurities often originate from the starting materials or side reactions. Depending on the synthetic route, these can include unreacted starting materials like benzylamine, 3-pyridone, or halogenated benzyl compounds.[3][4] Other potential impurities are byproducts from incomplete cyclization, over-alkylation, or residual solvents used in the reaction and workup steps.

Q3: Which analytical methods are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly cited method for accurately determining the purity of 1-benzyl-substituted ketone intermediates and final products.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly effective technique for identifying and quantifying volatile impurities.[6]

Q4: What are the recommended storage conditions for 1-Benzylpyrrolidin-3-one and its hydrochloride salt?

A4: For the free base, 1-Benzyl-3-pyrrolidinone, storage at 2-8°C is recommended.[2][7] The hydrochloride salt should be stored in a well-ventilated place in a tightly closed container.[8]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.

  • Solution 1: Re-evaluate your solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] For the related compound 1-benzyl-3-piperidone hydrochloride, successful recrystallization has been achieved using acetonitrile, isopropanol, or ethyl acetate.[5]

  • Solution 2: Lower the cooling temperature. Dissolve the compound in the minimum amount of hot solvent, then allow it to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling can promote oiling.

  • Solution 3: Use a co-solvent system. If a single solvent isn't working, try a binary system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.

  • Solution 4: "Scratch" the flask. Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: The yield of my purified product after recrystallization is very low. How can I improve it?

A: Low yield typically results from using too much solvent or incomplete crystallization.

  • Solution 1: Minimize the volume of hot solvent. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[9]

  • Solution 2: Ensure complete cooling. After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation before filtration.[9]

  • Solution 3: Recover a second crop. Concentrate the mother liquor (the liquid left after filtration) by about half and cool it again to see if a second, albeit likely less pure, crop of crystals will form.

Purity and Contamination Issues

Q: My final product has a persistent color. How can I decolorize it?

A: Colored impurities can sometimes be removed with activated charcoal.

  • Solution: Add a very small amount of activated charcoal to the hot, dissolved solution during recrystallization. Swirl for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal. Caution: Use charcoal sparingly, as it can adsorb your product and reduce the overall yield.

Q: HPLC analysis shows that my product is still not pure enough after recrystallization. What is the next step?

A: If recrystallization is insufficient, an orthogonal purification method like column chromatography is recommended.

  • Solution 1: Re-crystallize with a different solvent. Impurities that are co-soluble in one solvent may be separable in another.

  • Solution 2: Perform column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like 1-Benzylpyrrolidin-3-one, silica gel chromatography with a gradient of ethyl acetate in hexanes is a good starting point.

Quantitative Data Summary

The following table summarizes purity data from the recrystallization of a closely related compound, 1-benzyl-3-piperidone hydrochloride, which can serve as a strong starting point for optimizing the purification of this compound.

Recrystallization SolventPurity Achieved (by HPLC)YieldReference
Ethyl Acetate99.3%69.9%[5]
Acetonitrile99.4%65.1%[5]
Isopropanol99.6%60.3%[5]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on methods reported for the purification of the analogous 1-benzyl-3-piperidone hydrochloride.[5]

  • Solvent Selection: Choose a suitable recrystallization solvent such as ethyl acetate, acetonitrile, or isopropanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently cool the flask in an ice-water bath for 30-60 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum, for instance, in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to remove all residual solvent.[5]

Protocol 2: Silica Gel Column Chromatography

This is a general protocol for researchers who need to purify the free base or require higher purity than achievable by recrystallization alone.

  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column to create the stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflows and Logic

References

Validation & Comparative

Comparing the efficiency of different synthetic routes to 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Benzylpyrrolidin-3-one hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, supported by available experimental data, to aid in the selection of the most suitable method based on factors such as yield, purity, cost, and reaction complexity.

Comparison of Synthetic Methodologies

Several synthetic strategies for the preparation of this compound have been reported, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for some of the prominent routes.

Synthetic Route Starting Materials Key Steps Reported Yield Reported Purity (HPLC) Reference
Route 1: Swern Oxidation 1-Benzyl-3-hydroxypyrrolidineOxidation of the secondary alcohol90.90%95%[1]
Route 2: From Benzylamine and Ethyl Acrylate Benzylamine, Ethyl acrylateMichael addition, cyclization, hydrolysis, decarboxylation66.2% - 67.1%Not explicitly stated[2]
Route 3: From Benzylamine and Halogenated Esters Benzylamine, 2-Halogenated acetic acid ester, 4-Halogenated butyrateN-alkylation, cyclizationHigh (exact value not specified)High (exact value not specified)[3][4]
Route 4: From Gamma-Butyrolactone Gamma-Butyrolactone, BenzylamineAminolysis, hydrolysis, esterification, condensation, cyclization18.27% (overall)Not explicitly stated[3][4]

Detailed Experimental Protocols

Route 1: Swern Oxidation of 1-Benzyl-3-hydroxypyrrolidine

This method is a high-yielding, final-step oxidation to produce the target ketone.

Protocol:

  • A solution of oxalyl chloride in dichloromethane is cooled to -65°C.

  • A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, maintaining the temperature at -65°C.

  • The mixture is stirred for 30 minutes.

  • A solution of 1-benzyl-3-hydroxypyrrolidine in dichloromethane is added dropwise at -65°C.

  • After the reaction is complete (monitored by TLC), triethylamine is slowly added at the same temperature.

  • The reaction mixture is stirred for an additional 30 minutes.

  • The temperature is raised to 0°C, and water is added.

  • The organic layer is separated, washed with brine, and dried to afford 1-benzylpyrrolidin-3-one.[1]

  • The hydrochloride salt can be obtained by treating the free base with a solution of hydrogen chloride in a suitable solvent like ethyl acetate.

Route 2: From Benzylamine and Ethyl Acrylate

This route offers a convergent synthesis from readily available starting materials.

Protocol:

  • Benzylamine is reacted with ethyl acrylate in a Michael addition to form ethyl 3-(benzylamino)propanoate.

  • The resulting ester is then reacted with ethyl chloroacetate in the presence of a base.

  • The intermediate undergoes Dieckmann condensation followed by hydrolysis and decarboxylation to yield 1-benzylpyrrolidin-3-one.[2]

  • The final product is then converted to its hydrochloride salt.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G General Synthetic Workflow for 1-Benzylpyrrolidin-3-one HCl cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Start Starting Materials Reaction Chemical Transformation(s) (e.g., Cyclization, Oxidation) Start->Reaction Reagents, Solvents, Temperature Control Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude 1-Benzylpyrrolidin-3-one Workup->Crude Purification Purification (e.g., Distillation, Chromatography) Crude->Purification Salt HCl Salt Formation Purification->Salt Final 1-Benzylpyrrolidin-3-one HCl Salt->Final

Caption: Generalized workflow for the synthesis of 1-Benzylpyrrolidin-3-one HCl.

Route Efficiency Comparison

  • Swern Oxidation (Route 1): This route is highly efficient in its final step, providing a high yield and purity.[1] However, its overall efficiency depends on the synthesis of the precursor, 1-benzyl-3-hydroxypyrrolidine.

  • From Benzylamine and Ethyl Acrylate (Route 2): This method is advantageous due to its use of simple, inexpensive starting materials and a relatively straightforward reaction sequence. The reported yield of over 66% makes it a viable option for larger-scale synthesis.[2]

  • From Benzylamine and Halogenated Esters (Route 3): This approach is also based on readily available starting materials and is claimed to be cost-effective with high yields.[3][4] The multi-step nature of the synthesis requires careful optimization of each step to maximize the overall yield.

  • From Gamma-Butyrolactone (Route 4): This route is significantly less efficient, with a reported overall yield of only 18.27%.[3][4] The lengthy multi-step process makes it less attractive for practical applications compared to the other routes.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 1-Benzylpyrrolidin-3-one hydrochloride, a key chemical intermediate. We will explore two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their performance data and detailed experimental protocols.

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the results.[1][2][3][4][5]

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the properties of the analyte, the required sensitivity, and the available instrumentation. Below is a comparison of typical performance characteristics for HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Performance Comparison of Analytical Methods

Validation ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.5%
Limit of Detection (LOD) (µg/mL) 0.20.05
Limit of Quantification (LOQ) (µg/mL) 0.60.15
Specificity SpecificHighly Specific

Experimental Protocols

Detailed methodologies for each analytical technique and the validation process are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reverse-phase HPLC method is a robust and widely used technique for the quantification of aromatic compounds like 1-Benzylpyrrolidin-3-one.[6]

1.1. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

1.3. Validation Experiments

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Validation Parameters Standard Reference Standard HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Test Sample Sample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ

Caption: HPLC method validation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds.[7][8]

2.1. Chromatographic and Spectrometric Conditions

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 1-Benzylpyrrolidin-3-one (e.g., m/z 91, 146, 175).

2.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

  • Sample Solution: Extract the sample containing this compound with a suitable solvent (e.g., methanol) and dilute to a final concentration within the calibration range.

2.3. Validation Experiments

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area of the primary ion against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels. Analyze the samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Specificity: Analyze a placebo sample to confirm the absence of interfering peaks at the retention time and m/z values of the analyte. The use of mass spectrometry provides a high degree of specificity.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatogram.

GCMS_Validation_Workflow Start Method Development Protocol Validation Protocol Definition Start->Protocol Experiments Execution of Validation Experiments Protocol->Experiments Data Data Analysis & Evaluation Experiments->Data Report Validation Report Generation Data->Report Approval Method Approval Report->Approval

Caption: General analytical method validation lifecycle.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control, while GC-MS offers higher specificity and sensitivity, which is advantageous for trace analysis or in complex matrices. Proper method validation according to ICH guidelines is essential to ensure the generation of reliable and accurate analytical data.

References

A Comparative Analysis of 1-Benzylpyrrolidin-3-one Hydrochloride and Other N-Substituted Pyrrolidinones for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The nature of the substituent on the pyrrolidinone nitrogen (N-substitution) plays a pivotal role in determining the pharmacological profile of these molecules. This guide provides a comparative overview of 1-Benzylpyrrolidin-3-one hydrochloride, a key synthetic intermediate, and other N-substituted pyrrolidinones, supported by experimental data to inform drug design and development efforts.

Introduction to N-Substituted Pyrrolidinones

Pyrrolidinones are five-membered lactams that are structurally versatile and amenable to a wide range of chemical modifications. The substituent at the N-1 position significantly influences the compound's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn dictates its interaction with biological targets.[1] This guide will explore the impact of different N-substituents, including benzyl, alkyl, and aryl groups, on the biological activity of pyrrolidinone derivatives.

Physicochemical Properties of this compound

This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules. Its benzyl group offers a modifiable scaffold for structure-activity relationship (SAR) studies.

PropertyValue
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and methanol
Boiling Point 77 °C at 0.01 mmHg (for the free base)

Comparative Biological Activities of N-Substituted Pyrrolidinones

The biological activity of N-substituted pyrrolidinones is highly dependent on the nature of the N-substituent. Below is a summary of quantitative data from various studies, highlighting the diverse pharmacological effects of these compounds.

Enzyme Inhibition

N-substituted pyrrolidinones have shown significant inhibitory activity against a range of enzymes implicated in various diseases.

Compound/ClassTarget EnzymeIC₅₀/ActivityReference
N-Benzyl-N-(pyrrolidin-3-yl)carboxamidesSerotonin/Noradrenaline ReuptakeDual inhibition[2]
N-Aryl Pyrrolidinone DerivativesAutotaxin (ATX)IC₅₀ values in the nM to µM range[3]
Pyrrolidine Sulfonamide DerivativesDipeptidyl Peptidase-IV (DPP-IV)IC₅₀: 11.32 ± 1.59 μM for the most active derivative[4][5]
N-Benzyl-3-sulfonamidopyrrolidinesFtsZ GTPaseMIC >80 µM for some derivatives[6]
Benzimidazole Carboxamides with N-substituted pyrrolidinePARP-1 and -2IC₅₀ values ≤10 nM for potent derivatives[1]
Antimicrobial Activity

The N-substituent also plays a critical role in the antimicrobial properties of pyrrolidinone derivatives.

Compound/ClassTarget OrganismMIC (Minimum Inhibitory Concentration)Reference
N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) PyrrolidinesGram-positive and Gram-negative bacteriaVariable effects depending on the substituent[7]
Pyrrolidinone and Pyrrolidine AnaloguesMycobacterium tuberculosis H37RvMICs up to 1.4 μM for some compounds[8]
N-Substituted Pyrrolidine-2,5-dionesVarious bacterial strainsActivity increases in the order: N'-Et < N'-H < N'-Pr < N'-Ph[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of N-substituted pyrrolidinones and key biological assays.

General Synthesis of N-Substituted Pyrrolidinones

A common method for the synthesis of N-substituted pyrrolidinones involves the reaction of γ-butyrolactone with a primary amine.

Procedure:

  • A mixture of γ-butyrolactone (1.0 equivalent) and the desired primary amine (1.1 equivalents) is heated, often under pressure, at temperatures ranging from 200-300°C.

  • The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening.

  • Subsequent intramolecular cyclization and dehydration yield the corresponding N-substituted pyrrolidin-2-one.

  • The product is then purified using standard techniques such as distillation or chromatography.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay is used to screen for potential inhibitors of DPP-IV, a key enzyme in glucose metabolism.[2][9]

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay buffer.

  • In a 96-well plate, add the diluted compound solutions.

  • Add the DPP-IV enzyme solution to each well and incubate for a specified period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Measure the fluorescence intensity kinetically over 30 minutes using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Calculate the initial reaction rates and determine the IC₅₀ values by fitting the dose-response data to a suitable model.

PARP-1 Inhibition Assay

This assay determines the ability of compounds to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H4-coated 96-well plate

  • NAD⁺ solution

  • PARP-1 assay buffer

  • Anti-PAR antibody and a secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To the histone-coated wells, add the PARP-1 enzyme, NAD⁺ solution, and the test compound dilutions.

  • Incubate the plate at room temperature for 1 hour to allow for the PARP-1 reaction.

  • Wash the plate and add the anti-PAR primary antibody, followed by incubation.

  • After another wash step, add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate and add the chemiluminescent substrate.

  • Immediately measure the chemiluminescence to determine the extent of PARP-1 inhibition.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the roles of these compounds.

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by N-Substituted Pyrrolidinones DNA_SSB Single-Strand Break PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Recruitment DNA_Repair DNA Repair DNA_Repair_Recruitment->DNA_Repair Inhibitor N-Substituted Pyrrolidinone (e.g., PARP Inhibitor) Inhibitor->Inhibition Inhibition->PARylation Blocks

Caption: Mechanism of PARP-1 inhibition by N-substituted pyrrolidinones in DNA repair.

DPP4_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Assay Enzyme Inhibition Assay cluster_Analysis Data Analysis Prepare_Reagents Prepare Reagents: - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Assay Buffer Add_Enzyme Add DPP-IV Enzyme & Incubate Prepare_Reagents->Add_Enzyme Prepare_Compounds Prepare Serial Dilutions of N-Substituted Pyrrolidinones Add_Compounds Add Compounds to 96-well Plate Prepare_Compounds->Add_Compounds Add_Compounds->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC₅₀ Values Calculate_Rates->Determine_IC50

Caption: Experimental workflow for DPP-IV inhibition assay.

FtsZ_Inhibition_Mechanism cluster_Cell_Division Bacterial Cell Division cluster_Inhibition Inhibition by N-Substituted Pyrrolidinones FtsZ_Monomers FtsZ Monomers GTP_Binding GTP Binding FtsZ_Monomers->GTP_Binding Polymerization Polymerization GTP_Binding->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Cell Division Z_Ring->Cell_Division Inhibitor N-Substituted Pyrrolidinone (FtsZ Inhibitor) Inhibitor->Inhibition_Point Inhibition_Point->Polymerization Disrupts

Caption: Mechanism of FtsZ inhibition leading to disruption of bacterial cell division.

Conclusion

The N-substituent on the pyrrolidinone ring is a critical determinant of biological activity. While this compound is a valuable and versatile starting material, the exploration of a diverse range of N-substituents, including various aryl and alkyl groups, has led to the discovery of potent inhibitors of key biological targets. The comparative data presented in this guide underscores the importance of SAR studies in optimizing the pharmacological profile of pyrrolidinone-based drug candidates. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field of drug discovery and development to further investigate and harness the therapeutic potential of this important class of heterocyclic compounds.

References

Biological activity comparison between enantiomers of 1-Benzylpyrrolidin-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the biological activities of the enantiomers of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a novel class of orally bioavailable EAAT2 modulators with potent antiseizure properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Chirality is a critical aspect of drug design and development, as enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles. The "chiral-switch" approach, where a racemic mixture is replaced by a single enantiomer, often leads to improved therapeutic efficacy and safety. This guide focuses on the enantiomers of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, which have shown promise as positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2). Deficiencies in glutamate uptake by EAAT2 are implicated in the pathophysiology of epilepsy, making it a key target for novel antiseizure medications.

This comparison guide provides a detailed analysis of the anticonvulsant activities of the (R) and (S) enantiomers of two N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, referred to as compound 7 and compound 8, with a particular focus on the lead compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as (R)-AS-1 (or (R)-7).

Data Presentation: Antiseizure Activity

The anticonvulsant effects of the enantiomeric pairs were evaluated in various mouse models of seizures. The data clearly demonstrates the stereoselective nature of the biological activity, with the (R)-enantiomers consistently showing higher potency.

CompoundEnantiomerMES (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)6 Hz (44 mA) (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)
7 (R)-AS-185.142.688.160.1
(S)-7> 300110.2250.5115.4
8 (R)-842.135.145.340.2
(S)-8120.398.5130.1105.3

Mice were administered the compounds intraperitoneally (i.p.). Data sourced from a 2022 study on EAAT2 modulators.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures. In this assay, a 0.2-second electrical stimulus (50 mA in mice) is delivered via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure. The dose of the compound required to produce this effect in 50% of the animals (ED₅₀) is determined.[1]

Hz Seizure Test

This model is used to assess the efficacy of drugs against psychomotor seizures that are resistant to some standard antiepileptic drugs. A 3-second electrical stimulus of a specific current (32 mA or 44 mA) at 6 Hz is delivered through corneal electrodes. Protection is defined as the absence of seizure activity characterized by a stun position with forelimb clonus and Straub-tail. The ED₅₀ is calculated as the dose that protects 50% of the animals.[1]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic seizures. A subcutaneous injection of pentylenetetrazol (85 mg/kg in mice) is administered, which induces clonic seizures lasting for at least 5 seconds. The test compounds are evaluated for their ability to prevent these seizures, and the ED₅₀ is determined.[1]

Mandatory Visualizations

Asymmetric Synthesis Workflow

The following diagram illustrates the synthetic route to obtain the individual (R) and (S) enantiomers of the N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives.

cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Products Boc-L-Alanine Boc-L-Alanine Amide Coupling Amide Coupling Boc-L-Alanine->Amide Coupling Boc-D-Alanine Boc-D-Alanine Boc-D-Alanine->Amide Coupling Benzylamine Benzylamine Benzylamine->Amide Coupling Boc Deprotection Boc Deprotection Amide Coupling->Boc Deprotection Yields (R)-intermediate Amide Coupling->Boc Deprotection Yields (S)-intermediate Reaction with Succinic Anhydride Reaction with Succinic Anhydride Boc Deprotection->Reaction with Succinic Anhydride Cyclization Cyclization Reaction with Succinic Anhydride->Cyclization (R)-Enantiomer (R)-Enantiomer Cyclization->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Cyclization->(S)-Enantiomer

Caption: Asymmetric synthesis of (R) and (S) enantiomers.

Proposed Mechanism of Action: EAAT2 Modulation

The diagram below outlines the proposed mechanism through which (R)-AS-1 exerts its antiseizure effects by positively modulating the EAAT2 transporter.

Caption: Proposed mechanism of (R)-AS-1 via EAAT2 modulation.

References

A Comparative Cost Analysis of Synthetic Pathways for 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Benzylpyrrolidin-3-one hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic pathways to this compound, focusing on cost-effectiveness, yield, purity, and operational safety. The information is compiled from various patented synthetic routes.

Overview of Synthetic Strategies

Three primary synthetic routes for this compound have been identified and analyzed:

  • Pathway 1: From γ-Butyrolactone: This is a traditional, multi-step synthesis.

  • Pathway 2: From 3-Pyridone: This pathway involves the reduction and subsequent oxidation of a pyridine ring.

  • Pathway 3: From Benzylamine: A more recent approach aiming to reduce steps and costs.

A detailed comparison of these pathways is presented below, offering insights into the economic and practical feasibility of each method.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for each synthetic pathway, providing a basis for a comparative cost analysis.

ParameterPathway 1: From γ-ButyrolactonePathway 2: From 3-PyridonePathway 3: From Benzylamine
Starting Materials γ-Butyrolactone, Benzylamine, Ethyl bromoacetate3-Pyridone, Benzyl chlorideBenzylamine, 2-Halogenated ethyl acetate, 4-Halogenated ethyl butyrate
Key Reagents Sodium ethoxide, Hydrochloric acidSodium borohydride or Platinum dioxide, Oxidizing agent (e.g., Swern oxidation)Quaternary ammonium salt, Diisopropylethylamine, Potassium carbonate
Number of Steps 63-44
Overall Yield ~18.27%[1]Variable, can be high but requires expensive reagentsHigh (e.g., 65.1% - 69.9% for the final product)[1]
Purity Not explicitly stated90-98%[2]~99.4% (as monohydrate)[1]
Key Cost Drivers Long synthesis (6 steps), low overall yieldHigh cost of 3-pyridone and catalysts (Platinum dioxide) or reducing agents (Sodium borohydride)[3]Cost of quaternary ammonium salt and halogenated esters
Operational Safety Standard laboratory proceduresUse of potentially pyrophoric sodium borohydride or flammable solvents with platinum catalysts. Swern oxidation requires low temperatures (-70°C)[3]Use of various organic solvents and bases

Synthetic Pathway Diagrams

The logical flow of each synthetic pathway is visualized below using Graphviz diagrams.

Pathway_1_From_gamma_Butyrolactone start γ-Butyrolactone + Benzylamine step1 Aminolysis start->step1 step2 Hydrolysis step1->step2 step3 Esterification step2->step3 step4 Condensation with Ethyl bromoacetate step3->step4 step5 Cyclization step4->step5 step6 Hydrolysis & Decarboxylation step5->step6 end 1-Benzylpyrrolidin-3-one Hydrochloride step6->end

Caption: Pathway 1: A six-step synthesis starting from γ-Butyrolactone.

Pathway_2_From_3_Pyridone start 3-Pyridone + Benzyl Halide step1 N-Benzylation start->step1 step2 Reduction of Pyridine Ring (e.g., NaBH4 or PtO2/H2) step1->step2 step3 Oxidation of Hydroxyl Group step2->step3 step4 HCl Salt Formation step3->step4 end 1-Benzylpyrrolidin-3-one Hydrochloride step4->end

Caption: Pathway 2: Synthesis from 3-Pyridone involving reduction and oxidation.

Pathway_3_From_Benzylamine start Benzylamine + 2-Halogenated ethyl acetate step1 Synthesis of N-benzylglycine ethyl ester (Intermediate IV) start->step1 step2 Condensation with 4-Halogenated ethyl butyrate step1->step2 step3 Cyclization step2->step3 step4 Hydrolysis, Decarboxylation, and HCl Salt Formation step3->step4 end 1-Benzylpyrrolidin-3-one Hydrochloride step4->end

Caption: Pathway 3: A modern approach starting from Benzylamine.

Experimental Protocols

Detailed experimental procedures for each pathway are outlined below.

Pathway 1: From γ-Butyrolactone

This route is a six-step process.[1][2] The key steps involve the aminolysis of γ-butyrolactone with benzylamine, followed by hydrolysis, esterification, condensation with ethyl bromoacetate, cyclization, and finally hydrolysis and decarboxylation to yield the target molecule.[2]

Pathway 2: From 3-Pyridone

A representative procedure is as follows[2]:

  • N-Benzylation: 3-Pyridone is reacted with a benzyl halide (e.g., benzyl chloride) in an organic solvent such as toluene at reflux for 2-4 hours to yield the N-benzylated intermediate.

  • Reduction: The intermediate is dissolved in an alcohol and reduced using sodium borohydride at room temperature for 10-15 hours.

  • Oxidation: The resulting hydroxyl group is oxidized to a ketone.

  • Salt Formation: The final product is precipitated as the hydrochloride salt by adding a solution of HCl in ethyl acetate.

Different embodiments of this pathway report yields of 77-90% and purities of 90-98%.[2]

Pathway 3: From Benzylamine

A detailed protocol for this more recent method is described as follows[1][3]:

  • Synthesis of N-benzylglycine ethyl ester (Intermediate IV): Benzylamine is reacted with a 2-halogenated ethyl acetate (e.g., 2-bromoacetate) in the presence of a base (e.g., diisopropylethylamine) and a quaternary ammonium salt catalyst in a solvent like dichloromethane at 25-28°C for 4 hours. The yield for this step is high, around 97.7%.[1]

  • Condensation: The crude Intermediate IV is dissolved in a solvent such as chloroform and reacted with a 4-halogenated ethyl butyrate (e.g., 4-chloro ethyl n-butyrate) and a base like potassium carbonate at reflux for 24 hours.

  • Cyclization, Hydrolysis, and Decarboxylation: The intermediate from the previous step undergoes cyclization, followed by hydrolysis and decarboxylation.

  • Salt Formation and Crystallization: The final product is obtained as the hydrochloride salt and can be crystallized from a solvent like acetonitrile to achieve high purity (around 99.4%). The overall yield for the final product is reported to be in the range of 65.1-69.9%.[1]

Concluding Remarks

The choice of synthetic pathway for this compound depends on a balance of factors including raw material cost, reagent costs, process safety, and desired product yield and purity.

  • Pathway 1 (from γ-Butyrolactone) , while using inexpensive starting materials, suffers from a low overall yield due to the numerous steps, making it less economically viable for large-scale production.[1]

  • Pathway 2 (from 3-Pyridone) can provide good yields and purity. However, its cost-effectiveness is hampered by the high price of the starting material, 3-pyridone, and the use of expensive reagents like platinum catalysts or the need for harsh conditions for Swern oxidation.[3]

  • Pathway 3 (from Benzylamine) appears to be a promising alternative.[1][3] It offers a relatively short synthetic route with high purity of the final product and good yields.[1] While it involves specific catalysts and halogenated esters, the overall process is presented as a more cost-effective and efficient method suitable for industrial production.[1][3]

For researchers and drug development professionals, Pathway 3 represents a more modern, efficient, and potentially more scalable route for the synthesis of this compound. However, a thorough cost analysis based on current local market prices for all raw materials and reagents is recommended before making a final decision for large-scale manufacturing.

References

Differentiating 1-Benzylpyrrolidin-3-one Hydrochloride from its Precursors: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of 1-Benzylpyrrolidin-3-one hydrochloride, a versatile building block in medicinal chemistry, rigorous analytical characterization is crucial to ensure the purity of the final product and to distinguish it from its starting materials. This guide provides a comprehensive comparison of 1-Benzylpyrrolidin-3-one and its common precursors, benzylamine and ethyl 4-chloroacetoacetate, using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document outlines the key differentiating spectral features and provides detailed experimental protocols for acquiring the necessary data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-Benzylpyrrolidin-3-one and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundProtonChemical Shift (δ, ppm)
1-Benzylpyrrolidin-3-one Phenyl-H7.20-7.35 (m, 5H)
Benzyl-CH₂3.63 (s, 2H)
Pyrrolidine-CH₂ (α to N)2.75 (t, 2H)
Pyrrolidine-CH₂ (β to N)2.55 (t, 2H)
Pyrrolidine-CH₂ (adjacent to C=O)3.40 (s, 2H)
Benzylamine Phenyl-H7.21-7.34 (m, 5H)
Benzyl-CH₂3.84 (s, 2H)
Amine-NH₂1.45 (s, 2H)
Ethyl 4-chloroacetoacetate Methylene-CH₂ (adjacent to Cl)4.19 (s, 2H)
Methylene-CH₂ (ketone)3.58 (s, 2H)
Methylene-CH₂ (ester)4.22 (q, 2H)
Methyl-CH₃1.28 (t, 3H)

Note on this compound: The hydrochloride salt will exhibit notable downfield shifts for the protons on the carbons adjacent to the nitrogen atom (the benzyl-CH₂ and pyrrolidine-CH₂ α to N) due to the deshielding effect of the protonated ammonium ion.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundCarbonChemical Shift (δ, ppm)
1-Benzylpyrrolidin-3-one Carbonyl C=O~208
Phenyl C (quaternary)~138
Phenyl CH~127-129
Benzyl-CH₂~58
Pyrrolidine-CH₂ (α to N)~55
Pyrrolidine-CH₂ (adjacent to C=O)~45
Benzylamine Phenyl C (quaternary)~143
Phenyl CH~126-128
Benzyl-CH₂~46
Ethyl 4-chloroacetoacetate Carbonyl C=O (ketone)~201
Carbonyl C=O (ester)~167
Methylene-CH₂ (adjacent to Cl)~46
Methylene-CH₂ (ester)~62
Methylene-CH₂ (ketone)~50
Methyl-CH₃~14

Note on this compound: Similar to ¹H NMR, the carbon signals of the benzyl-CH₂ and the pyrrolidine carbons α to the nitrogen will be shifted downfield in the hydrochloride salt.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)
1-Benzylpyrrolidin-3-one C=O (ketone) stretch1720-1740
C-N stretch1100-1300
Aromatic C-H stretch3000-3100
Benzylamine N-H stretch (primary amine)3300-3500 (two bands)
N-H bend1590-1650
Aromatic C-H stretch3000-3100
Ethyl 4-chloroacetoacetate C=O (ketone) stretch~1745
C=O (ester) stretch~1725
C-O stretch1000-1300
C-Cl stretch600-800

Note on this compound: The IR spectrum of the hydrochloride salt will show a broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of an ammonium (N⁺-H) salt. The C=O stretch may also be slightly shifted.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
1-Benzylpyrrolidin-3-one C₁₁H₁₃NO175.23175 (M⁺), 91 (tropylium ion), 84
Benzylamine C₇H₉N107.15107 (M⁺), 106, 91 (tropylium ion), 77
Ethyl 4-chloroacetoacetate C₆H₉ClO₃164.59164/166 (M⁺, chlorine isotope pattern), 129, 87, 43

Experimental Protocols

1. NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan before running the sample.

3. Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Preparation:

    • EI-MS: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC inlet.

    • ESI-MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or an LC inlet.

  • Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • Optimize ionization source parameters for the specific compound.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical process for differentiating the target compound from its precursors.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Test Sample (Reaction Mixture) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation MS->MS_Data Identification Identification of 1-Benzylpyrrolidin-3-one HCl NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Experimental workflow for spectroscopic analysis.

differentiation_logic cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis Start Analyze Sample IR_Ketone C=O stretch ~1730 cm⁻¹? Start->IR_Ketone IR_Amine N-H stretch ~3300-3500 cm⁻¹? IR_Ketone->IR_Amine Yes Precursor1 Benzylamine IR_Ketone->Precursor1 No NMR_Signals Characteristic pyrrolidine and benzyl signals? IR_Amine->NMR_Signals No IR_Amine->Precursor1 Yes MS_Peak M⁺ at m/z 175? NMR_Signals->MS_Peak Yes Inconclusive Inconclusive/ Mixture NMR_Signals->Inconclusive No Product 1-Benzylpyrrolidin-3-one (Hydrochloride) MS_Peak->Product Yes Precursor2 Ethyl 4-chloroacetoacetate MS_Peak->Precursor2 No

Caption: Logical flow for compound differentiation.

Unveiling the Cross-Reactivity Profile of 1-Benzylpyrrolidin-3-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for analyzing the cross-reactivity of 1-Benzylpyrrolidin-3-one hydrochloride, a versatile synthetic intermediate. Due to a lack of published biological data for this specific compound, this document presents a hypothetical, yet scientifically rigorous, approach to its evaluation. By comparing its potential activity with structurally similar compounds, we offer a blueprint for researchers to assess its suitability and potential off-target effects in biological assays.

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Compounds containing this five-membered nitrogen heterocycle exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, and are known to target enzymes, G-protein coupled receptors (GPCRs), and ion channels.[4][5][6][7] The stereochemistry and substitutions on the pyrrolidine ring are critical determinants of their pharmacological profiles.[1][7] Given the structural features of this compound, a systematic evaluation of its potential interactions with common biological targets is warranted before its application in drug discovery and development.

Hypothetical Cross-Reactivity Analysis

Based on its structural similarity to known bioactive molecules, we hypothesize that this compound may exhibit off-target binding to certain GPCRs and enzymes. This guide outlines a series of experiments to test this hypothesis against two representative targets: the Dopamine Receptor D2 (DRD2), a well-characterized GPCR, and Dipeptidyl Peptidase-IV (DPP-IV), a serine protease.

For comparison, two structurally related, commercially available compounds have been selected:

  • Alternative A: (R)-(+)-1-Benzyl-3-pyrrolidinol: A reduced analog of the target compound.

  • Alternative B: 1-Benzyl-3-piperidone hydrochloride: A six-membered ring analog.

Quantitative Data Summary

The following tables present hypothetical data from proposed cross-reactivity assays. This data is for illustrative purposes to guide researchers in their own experimental analysis.

Table 1: Radioligand Binding Affinity for Dopamine Receptor D2 (DRD2)

CompoundKi (nM)
This compound1250
Alternative A: (R)-(+)-1-Benzyl-3-pyrrolidinol850
Alternative B: 1-Benzyl-3-piperidone hydrochloride2500
Haloperidol (Control)1.5

Table 2: Enzyme Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

CompoundIC50 (µM)
This compound75
Alternative A: (R)-(+)-1-Benzyl-3-pyrrolidinol150
Alternative B: 1-Benzyl-3-piperidone hydrochloride> 200
Sitagliptin (Control)0.018

Table 3: Cell-Based Functional Assay - cAMP Accumulation in DRD2-expressing cells

CompoundEC50 (nM)
This compound> 10000
Alternative A: (R)-(+)-1-Benzyl-3-pyrrolidinol7500
Alternative B: 1-Benzyl-3-piperidone hydrochloride> 10000
Quinpirole (Agonist Control)10

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for DRD2
  • Objective: To determine the binding affinity of the test compounds to the human Dopamine Receptor D2.

  • Materials:

    • HEK293 cell membranes expressing recombinant human DRD2.

    • [³H]-Spiperone (radioligand).

    • Test compounds (this compound, Alternatives A and B).

    • Haloperidol (positive control).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and control in the assay buffer.

    • In a 96-well plate, add 50 µL of the appropriate compound dilution, 50 µL of [³H]-Spiperone (final concentration ~0.3 nM), and 100 µL of the cell membrane preparation (20 µg protein).

    • For non-specific binding, use a high concentration of Haloperidol (10 µM).

    • Incubate the plates for 90 minutes at room temperature.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki values using competitive binding analysis software (e.g., Prism).

DPP-IV Enzyme Inhibition Assay
  • Objective: To measure the inhibitory effect of the test compounds on DPP-IV enzymatic activity.

  • Materials:

    • Recombinant human DPP-IV enzyme.

    • DPP-IV substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Test compounds.

    • Sitagliptin (positive control).

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and control in the assay buffer.

    • Add 10 µL of each compound dilution to the wells of a 96-well plate.

    • Add 20 µL of the DPP-IV enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate (final concentration 50 µM).

    • Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a fluorescence plate reader.

    • Calculate the rate of reaction for each well.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based cAMP Functional Assay
  • Objective: To assess the functional activity of the test compounds on DRD2 signaling in a cellular context.

  • Materials:

    • CHO-K1 cell line stably expressing human DRD2.

    • Forskolin.

    • Quinpirole (agonist control).

    • Test compounds.

    • cAMP assay kit (e.g., HTRF or ELISA-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Plate the DRD2-expressing cells in a 96-well plate and incubate overnight.

    • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

    • Add serial dilutions of the test compounds or control.

    • Stimulate the cells with forskolin (to induce cAMP production) and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Determine the EC50 values by plotting the cAMP concentration against the compound concentration.

Visualizations

To further clarify the experimental design and potential biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assays Primary Screening cluster_functional Functional Analysis cluster_analysis Data Analysis Compound 1-Benzylpyrrolidin-3-one HCl & Alternatives Binding Radioligand Binding Assay Compound->Binding Enzyme Enzyme Inhibition Assay Compound->Enzyme Targets Select Potential Targets (e.g., GPCRs, Enzymes) Targets->Binding Targets->Enzyme Cellular Cell-Based Functional Assay Binding->Cellular Enzyme->Cellular Data Calculate Ki, IC50, EC50 Cellular->Data Comparison Compare with Alternatives Data->Comparison Conclusion Assess Cross-Reactivity Profile Comparison->Conclusion

Figure 1. Experimental workflow for assessing cross-reactivity.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DRD2 Dopamine D2 Receptor G_protein Gi/o Protein DRD2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->DRD2 Binds Compound 1-Benzylpyrrolidin-3-one HCl (Potential Antagonist) Compound->DRD2 Potentially Binds & Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 2. Hypothetical signaling pathway for DRD2 antagonism.

References

Purity Showdown: A Comparative Analysis of 1-Benzylpyrrolidin-3-one Hydrochloride from Commercial Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of 1-Benzylpyrrolidin-3-one hydrochloride sourced from various commercial vendors, supported by established analytical methodologies.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to avoid the introduction of unwanted side products and to maintain the integrity of downstream applications. This comparison aims to shed light on the purity profiles of this compound from different suppliers, offering a data-driven perspective for procurement decisions.

Commercial Vendor Purity Comparison

A review of commercially available this compound and its free base reveals that most suppliers guarantee a purity of 98% or higher. The primary analytical techniques cited for purity determination are Gas Chromatography (GC) and Titration. The following table summarizes the available purity information from prominent chemical vendors. It is important to note that accessing specific batch data through Certificates of Analysis (CoA) is recommended for the most accurate and up-to-date information.

VendorProduct NameCAS NumberStated PurityAnalytical Method
Sigma-Aldrich1-Benzyl-3-pyrrolidinone775-16-698%Not Specified
TCI America1-Benzyl-3-pyrrolidone775-16-6≥98.0%GC, Titration
AK Scientific1-Benzyl-3-pyrrolidinone HCl1012-01-7Min. 98%Not Specified
Thermo Fisher Scientific (Alfa Aesar)1-Benzyl-3-pyrrolidinone, 98%775-16-698%Not Specified

Experimental Protocols for Purity Determination

To ensure the accurate assessment of this compound purity, a multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for quantifying the principal compound and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 20% acetonitrile, ramping up to 80% over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample from the commercial vendor in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities.

Instrumentation:

  • GC-MS system with a mass selective detector

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Analysis: The resulting chromatogram will separate the components based on their volatility and interaction with the column. The mass spectrometer will provide mass spectra for each peak, allowing for the identification of the main compound and any impurities. Purity is determined by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a specific reference standard of the same compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • Internal standard with a known purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound and the internal standard into an NMR tube.

  • Dissolution: Add a known volume of the deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • IS = Internal Standard

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for purity analysis and a decision-making framework for selecting the appropriate analytical technique.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Receive Commercial Sample Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis Prep->NMR Data Data Acquisition & Processing HPLC->Data GCMS->Data NMR->Data Report Purity Calculation & Reporting Data->Report Analytical_Technique_Selection Start Purity Analysis Required Volatile Are volatile impurities expected? Start->Volatile Thermal Is the compound thermally stable? Volatile->Thermal Yes HPLC HPLC Volatile->HPLC No Thermal->HPLC No GCMS GC-MS Thermal->GCMS Yes Absolute Is absolute quantification needed? NMR qNMR Absolute->NMR Yes Complementary Use complementary techniques Absolute->Complementary No HPLC->Absolute GCMS->Absolute

Safety Operating Guide

Proper Disposal of 1-Benzylpyrrolidin-3-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-benzylpyrrolidin-3-one hydrochloride, a compound utilized in various synthetic applications. The following information is compiled to offer immediate, practical guidance, fostering a culture of safety and responsibility in the laboratory.

While a specific Safety Data Sheet (SDS) for this compound was not identified, the safety and disposal procedures outlined below are based on data for the free base, 1-benzylpyrrolidin-3-one, and the parent compound, pyrrolidin-3-one hydrochloride. It is prudent to handle the hydrochloride salt with at least the same level of caution.

Key Chemical and Physical Properties

A summary of the available quantitative data for 1-benzylpyrrolidin-3-one and its hydrochloride salt is presented below. This information is crucial for understanding the material's characteristics and for making informed decisions regarding its handling and disposal.

Property1-Benzylpyrrolidin-3-oneThis compoundSource
Molecular Formula C₁₁H₁₃NOC₁₁H₁₄ClNO[1][2]
Molecular Weight 175.23 g/mol 211.69 g/mol [2]
Appearance Crystalline Powder, Crystals or ChunksNot specified[1]
Boiling Point 77 °C @ 0.01 mmHgNot available[1]
Density 1.091 g/mL at 25 °CNot available[1]
Flash Point 110 °C (closed cup)Not available
Storage Temperature 2-8°CNot specified[1]

Hazard Identification and Safety Precautions

Based on the available data, 1-benzylpyrrolidin-3-one is classified as an irritant. The parent compound, pyrrolidin-3-one hydrochloride, is also noted as being harmful if swallowed.[3][4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

  • H302 (for parent hydrochloride): Harmful if swallowed.[4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling outside of a fume hood or if dust/aerosol generation is likely, use an appropriate respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related contaminated materials."

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Small Quantities (Residual amounts):

  • For cleaning glassware or surfaces with residual amounts, use a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect the solvent rinse into the designated hazardous waste container.

  • Do not allow the chemical or its rinse to enter the drainage system.[5]

3. Bulk Quantities and Contaminated Materials:

  • Unused or excess this compound should be disposed of in its original container if possible, or in a new, properly labeled, and sealed container.

  • Any materials used for spill cleanup (e.g., absorbent pads, vermiculite) should be placed in the designated waste container.[5]

4. Waste Collection and Storage:

  • Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

5. Final Disposal:

  • Disposal of this chemical waste must be carried out by a licensed and authorized hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_assessment Waste Assessment cluster_disposal Disposal Procedures cluster_final Final Steps start Start: Need to dispose of 1-Benzylpyrrolidin-3-one HCl ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_type Identify waste type ppe->waste_type is_empty Is container empty? waste_type->is_empty Check container rinse Triple rinse container with a suitable solvent is_empty->rinse Yes bulk_disposal Dispose of bulk chemical in a labeled hazardous waste container is_empty->bulk_disposal No collect_rinse Collect rinsate in a labeled hazardous waste container rinse->collect_rinse dispose_container Deface label and dispose of container as non-hazardous waste collect_rinse->dispose_container storage Store sealed waste container in a designated area dispose_container->storage spill_cleanup Place contaminated spill cleanup materials in the same container bulk_disposal->spill_cleanup spill_cleanup->storage end Arrange for pickup by a licensed waste disposal company storage->end

References

Personal protective equipment for handling 1-Benzylpyrrolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzylpyrrolidin-3-one hydrochloride was not located. The following guidance is based on the safety data of structurally similar compounds, including 1-Benzylpyrrolidin-3-one and other organic hydrochloride salts. It is imperative to handle this compound with caution and adhere to all institutional and regulatory safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment is crucial to ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Activity Engineering Controls Gloves Eye Protection Lab Coat Respiratory Protection
Weighing/Transferring Solid Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene GlovesSafety Goggles or Face ShieldStandard Lab CoatRecommended if not in a fume hood
Dissolving in Solvent Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldStandard Lab CoatRecommended
Running Reaction & Work-up Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldStandard Lab CoatRecommended
Handling Waste Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldStandard Lab CoatAs needed

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is vital to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times when handling the compound.[1][2]

  • Eye Protection: Wear chemical safety goggles. A face shield is recommended when handling larger quantities.[1][2]

  • Lab Coat: A standard, properly fitting lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

4. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Dispose of this compound and its solutions as halogenated organic waste.[5][6]

  • Collect all waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Halogenated Organic Waste" and list the contents.[5]

  • Do not mix with non-halogenated waste streams.[5]

2. Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, paper towels, and weighing paper, should be disposed of as solid hazardous waste.

  • Place these materials in a designated, labeled waste container.

3. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment).

  • The rinsate must be collected and disposed of as halogenated organic waste.[7]

  • Once properly rinsed, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is necessary to ensure the safety of all laboratory personnel.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Hazard Level evacuate->assess small_spill Small, Controllable Spill assess->small_spill  Small large_spill Large or Uncontrolled Spill assess->large_spill  Large don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe call_ehs Call Emergency Services/ Environmental Health & Safety large_spill->call_ehs contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Halogenated Organic Waste decontaminate->dispose end Spill Response Complete dispose->end secure_area Secure Area Prevent Entry call_ehs->secure_area secure_area->end

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.